molecular formula C8H12N2O2S B070295 2-Amino-3-ethylbenzenesulfonamide CAS No. 194020-05-8

2-Amino-3-ethylbenzenesulfonamide

Cat. No.: B070295
CAS No.: 194020-05-8
M. Wt: 200.26 g/mol
InChI Key: MXUOCYOEJLHSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-ethylbenzenesulfonamide is a chemical reagent for research purposes. It is not for diagnostic or therapeutic use. Benzenesulfonamide derivatives are a significant focus in medicinal chemistry, particularly as inhibitors of carbonic anhydrase (CA) enzymes. These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. Research into novel benzenesulfonamide compounds is ongoing for their potential application in areas such as anticancer agent development, as certain CA isoforms are overexpressed in hypoxic tumors. The "tail approach," which involves modifying the sulfonamide scaffold with specific chemical groups, is a common strategy to enhance the potency and selectivity of these inhibitors. Scientists can utilize this compound as a building block or core structure for designing and synthesizing novel molecules to explore structure-activity relationships and develop new enzyme inhibitors.

Properties

CAS No.

194020-05-8

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-3-ethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-6-4-3-5-7(8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI Key

MXUOCYOEJLHSPP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)N)N

Canonical SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)N)N

Synonyms

Benzenesulfonamide, 2-amino-3-ethyl- (9CI)

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Aminoethyl)benzenesulfonamide (AEBS) is a bifunctional organic building block characterized by a primary aliphatic amine and a sulfonamide moiety. As a critical intermediate in the pharmaceutical industry, it provides the core scaffold for second-generation sulfonylurea antidiabetic drugs, most notably Glipizide and Gliquidone[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis workflows, and analytical validation protocols, designed for application scientists and drug development professionals.

Physicochemical Properties and Molecular Causality

The chemical behavior of AEBS is dictated by its dual functional groups, which impart unique solubility and acid-base characteristics. The primary amine acts as a strong hydrogen bond donor and acceptor, while the sulfonamide group provides weak acidity.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 4-(2-aminoethyl)benzenesulfonamideDefines the para-substituted bifunctional structure.
CAS Number 35303-76-5Standard registry identifier.
Molecular Weight 200.26 g/mol Low molecular weight ideal for API side-chain extension.
Melting Point 150–152 °CIndicates a stable crystalline lattice driven by intermolecular hydrogen bonding between the amine and sulfonamide groups.
Aqueous Solubility 15.5 g/L (at 20 °C)The aliphatic amine protonates at physiological pH, enhancing aqueous solvation[2].
Organic Solubility Slightly soluble in DMSO/MeOHThe highly polar nature of the molecule limits its solubility in non-polar and moderately polar organic solvents[3].
pKa (Predicted) 10.16 ± 0.10Corresponds to the conjugate acid of the primary amine, dictating its basicity and reactivity in nucleophilic substitutions[3].

Core Synthetic Workflows & Mechanistic Insights

The industrial synthesis of AEBS relies on a highly controlled protection-functionalization-deprotection strategy. Direct chlorosulfonation of free β-phenethylamine is unviable because the highly nucleophilic primary amine would react with chlorosulfonic acid, yielding unwanted sulfamides.

Synthesis Pathway Diagram

SynthesisWorkflow Phenethylamine β-Phenethylamine (Starting Material) Acetylation Step 1: Acetylation (Amine Protection) Phenethylamine->Acetylation Acetic Anhydride Chlorosulfonation Step 2: Chlorosulfonation (Para-Substitution) Acetylation->Chlorosulfonation ClSO3H Amination Step 3: Amination (Sulfonamide Formation) Chlorosulfonation->Amination NH4OH (0-5°C) Hydrolysis Step 4: Acidic Hydrolysis (Amine Deprotection) Amination->Hydrolysis 2N HCl, Reflux Product 4-(2-Aminoethyl)benzenesulfonamide (Final API Intermediate) Hydrolysis->Product KOH (pH 11-12)

Workflow for the 4-step synthesis of 4-(2-Aminoethyl)benzenesulfonamide.

Step-by-Step Self-Validating Protocol

The following methodology details the critical amination and hydrolysis phases (Steps 3 and 4), incorporating self-validating checkpoints to ensure reaction integrity[4],[5].

Step 3: Amination of the Chlorosulfonate

  • Solvation : Dissolve the acetylated sulfonyl chloride intermediate in acetone (e.g., 80 mL per standard batch). Causality: Acetone is a water-miscible aprotic solvent that stabilizes the sulfonyl chloride while allowing homogeneous mixing with aqueous ammonia[5].

  • Temperature Control : Submerge the reaction vessel in an ice-water bath to achieve 0–5 °C. Causality: Low temperatures kinetically suppress the competing hydrolysis of the sulfonyl chloride into a sulfonic acid, ensuring the amination pathway dominates.

  • Reagent Addition : Slowly add concentrated aqueous ammonia (150 mL) under continuous stirring, then allow the mixture to warm to room temperature[5].

  • Precipitation & Collection : Pour the mixture into 500 mL of ice water. Filter the resulting solid.

    • Self-Validating Checkpoint: The immediate formation of a solid precipitate upon contact with ice water confirms the successful conversion of the lipophilic sulfonyl chloride into the more rigid, hydrogen-bonding sulfonamide intermediate.

Step 4: Acidic Hydrolysis and Free Base Isolation

  • Deprotection : Suspend the filter cake in 200 mL of 2N Hydrochloric Acid (HCl) and heat to reflux for 6 hours[5]. Causality: Acidic hydrolysis is preferred over basic hydrolysis because the resulting primary amine is immediately protonated, driving the equilibrium forward and preventing side reactions.

  • Filtration : Filter the hot mixture to remove unreacted lipophilic impurities.

  • Neutralization : Cool the filtrate in an ice bath and meticulously adjust the pH to 11–12 using a 2N KOH solution[5]. Causality: The pKa of the primary amine is ~10.16[3]. Pushing the pH above 11 ensures the amine is fully deprotonated to its free base form, drastically reducing its aqueous solubility.

  • Isolation : Allow the solution to boil naturally, then cool again to force the precipitation of a pale yellow solid. Filter and dry under vacuum to yield pure AEBS[5].

    • Self-Validating Checkpoint: If no precipitate forms at pH 11–12, the hydrolysis was incomplete. The lack of precipitation acts as an immediate fail-safe, indicating the need to re-acidify and extend the reflux time.

Application in Pharmaceutical Development

AEBS is the foundational building block for second-generation sulfonylureas. Its structural topology allows for sequential, orthogonal functionalization at both ends of the molecule[1].

GlipizideSynthesis AEBS AEBS (Core Scaffold) Acylation Amine Acylation (Side Chain Extension) AEBS->Acylation Intermediate Acylated Intermediate Acylation->Intermediate UreaForm Urea Formation (Isocyanate Addition) Intermediate->UreaForm Glipizide Glipizide (Antidiabetic API) UreaForm->Glipizide

Stepwise conversion of AEBS into the antidiabetic API Glipizide.

Mechanistic Role :

  • The primary amine undergoes acylation (e.g., with 5-methylpyrazine-2-carboxylic acid for Glipizide) to form an amide linkage. This side chain is crucial for binding affinity to the SUR1 receptor on pancreatic beta cells.

  • The sulfonamide group is subsequently reacted with an isocyanate (e.g., cyclohexyl isocyanate) to form the sulfonylurea moiety, which is the pharmacophore responsible for triggering insulin release[1].

Analytical Characterization & Validation Protocol

To guarantee the integrity of AEBS before downstream API synthesis, a dual-method analytical protocol is required.

Protocol A: HPLC-UV for Isomeric Purity

  • Rationale : Chlorosulfonation can occasionally yield ortho or meta isomers. HPLC ensures strictly para-substituted purity.

  • Method : Use a C18 reverse-phase column. Mobile phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Self-Validation : The presence of a single sharp peak at the expected retention time (compared against a certified reference standard) validates the regioselectivity of the initial chlorosulfonation step.

Protocol B: Non-Aqueous Acid-Base Titration

  • Rationale : Verifies the active amine content and rules out the presence of unhydrolyzed acetamide intermediate.

  • Method : Dissolve a known mass of AEBS in glacial acetic acid (enhancing the basicity of the amine). Titrate with 0.1N Perchloric Acid ( HClO4​ ) using crystal violet as an indicator.

  • Self-Validation : The volume of titrant required must correspond to an assay purity of ≥98%. A lower titer immediately flags incomplete deprotection (Step 4 of synthesis), as the acetamide will not titrate under these conditions.

References

  • Title : 4-(2-Aminoethyl)benzenesulfonamide (CAS No: 35303-76-5) API Intermediate Manufacturers Source : apicule.com URL : [Link]

  • Title : Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide Source : scribd.com URL : [Link]

  • Title : 4-(2-aminoethyl)benzenesulfonamide (intermediate of glibenclamide,glipizide,gliquidone) Source : chembk.com URL : [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Characterization of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical bifunctional building block in pharmaceutical synthesis, 4-(2-Aminoethyl)benzenesulfonamide (CAS: 35303-76-5) demands rigorous physicochemical characterization [1]. Featuring both a highly nucleophilic primary aliphatic amine and a polar aromatic sulfonamide moiety, this compound serves as the core intermediate for second-generation sulfonylurea antidiabetics, including Glipizide and Gliquidone. This technical guide provides an in-depth analysis of its physical properties and outlines field-proven, self-validating analytical protocols for its characterization.

Comprehensive Physicochemical Properties

The physical behavior of 4-(2-Aminoethyl)benzenesulfonamide is dictated by its dual functional groups. The high melting point is indicative of a robust crystalline lattice stabilized by extensive intermolecular hydrogen bonding between the sulfonamide ( −SO2​NH2​ ) and amine ( −NH2​ ) groups. Furthermore, its high water solubility at neutral pH is driven by the protonation state of the primary amine.

Quantitative Data Summary
PropertyValueMethod / Condition
Chemical Name 4-(2-Aminoethyl)benzenesulfonamideIUPAC
CAS Number 35303-76-5Standard Identifier
Molecular Weight 200.26 g/mol Computed [1]
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 150 °C – 152 °CExperimental (Capillary/DSC) [2]
Water Solubility 15.5 g/LOECD Test Guideline 105 (20 °C)[2]
Log Pow -3.1OECD Test Guideline 107 (19.8 °C, pH 7) [2]
pKa (Amine) ~10.16Predicted (Amine protonation) [3]

Mechanistic Insights into Reactivity and Application

The utility of 4-(2-Aminoethyl)benzenesulfonamide in Active Pharmaceutical Ingredient (API) development relies on chemoselective reactions. The primary amine is significantly more nucleophilic than the sulfonamide nitrogen. In the synthesis of Glipizide, the aliphatic amine is selectively acylated using 5-methylpyrazine-2-carboxylic acid derivatives. Subsequently, the sulfonamide group is converted into a sulfonylurea via reaction with an isocyanate.

API_Synthesis A 4-(2-Aminoethyl) benzenesulfonamide B Acylation of Primary Amine A->B Pyrazine derivative C Des(5-methylpyrazinecarbonyl) Glipizide B->C D Sulfonylurea Formation C->D Isocyanate rxn E Glipizide API D->E

Reaction pathway from 4-(2-Aminoethyl)benzenesulfonamide to Glipizide API.

Advanced Characterization Methodologies

To ensure the integrity of the powder for downstream synthesis, we employ self-validating analytical workflows. Below are the standard operating procedures for thermal and chromatographic profiling.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality & Purpose: DSC is utilized to determine the exact melting point and assess crystalline purity. A sharp endothermic peak at ~151 °C validates high purity (>99%), while peak broadening or secondary peaks indicate residual solvents, unreacted precursors, or polymorphic impurities.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard ( Tm​=156.6 °C). Verify that the measured melting onset and enthalpy of fusion ( ΔHf​ ) fall within 1% of theoretical values before proceeding.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the powder into a standard aluminum pan. Crimp with a pinhole lid. Rationale: The pinhole allows the release of trapped moisture without altering the internal pressure, preventing artifactual endotherms.

  • Atmospheric Control: Establish a dry nitrogen purge at a flow rate of 50 mL/min. Rationale: Nitrogen prevents oxidative degradation of the amine group at elevated temperatures.

  • Thermal Program: Equilibrate the furnace at 25 °C, hold for 2 minutes, then initiate a linear heating ramp of 10 °C/min up to 200 °C.

  • Data Interpretation: Integrate the area under the primary endothermic peak. The extrapolated onset temperature represents the true melting point (expected 150–152 °C).

DSC_Workflow S1 System Suitability (Indium Calibration) S2 Sample Prep (2-3 mg in Al pan) S1->S2 S3 Inert Atmosphere (N2 Purge 50 mL/min) S2->S3 S4 Thermal Ramp (10 °C/min to 200 °C) S3->S4 S5 Thermogram Analysis (Endothermic Peak ~151 °C) S4->S5

DSC workflow for thermal profiling and purity analysis.

Protocol 2: Solubility and Purity Profiling via HPLC-UV

Causality & Purpose: Due to the compound's high basicity ( pKa≈10.16 ), standard neutral mobile phases will cause severe peak tailing due to secondary interactions with unendcapped silanol groups on the stationary phase. We employ an acidic modifier to enforce full protonation.

Step-by-Step Methodology:

  • Mobile Phase Formulation: Prepare a gradient system consisting of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Rationale: TFA acts as an ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks.

  • System Suitability (Self-Validation): Inject a 50 µg/mL reference standard. The system is validated only if the theoretical plate count ( N ) is >2000 and the tailing factor ( Tf​ ) is <1.5.

  • Sample Saturation (For Solubility): Add excess 4-(2-Aminoethyl)benzenesulfonamide powder to 10 mL of pH 7.0 phosphate buffer. Agitate at 20 °C for 24 hours to reach thermodynamic equilibrium. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 10 µL of the filtrate onto a C18 reverse-phase column (150 x 4.6 mm, 5 µm) maintained at 30 °C. Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 220 nm, which is optimal for detecting the benzenesulfonamide chromophore. Compare the peak area against a pre-established calibration curve to determine the exact solubility concentration.

Conclusion

The successful utilization of 4-(2-Aminoethyl)benzenesulfonamide in pharmaceutical manufacturing hinges on a deep understanding of its physical properties. Its high melting point ensures stability during storage, while its pH-dependent solubility and nucleophilic amine profile dictate its behavior in liquid-phase synthesis. By employing self-validating analytical techniques like Indium-calibrated DSC and TFA-modified HPLC, researchers can guarantee the structural and physical integrity of this critical intermediate.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide." PubChem, [Link]

An In-Depth Technical Guide to 4-(2-Aminoethyl)benzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzenesulfonamide, a critical intermediate in the pharmaceutical industry. The document details its fundamental physicochemical properties, including its molecular formula and weight, and offers an in-depth exploration of its prevalent synthetic pathway. Furthermore, it establishes robust protocols for its analytical characterization, discusses its primary applications in drug development, and outlines essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemistry and utility.

Introduction

4-(2-Aminoethyl)benzenesulfonamide, also known by synonyms such as AEBSNH2 and 4-sulfamoylphenethylamine, is a key organic compound featuring both a sulfonamide and a primary amine functional group.[1][2] Its structural architecture makes it an invaluable building block, particularly in the synthesis of second-generation sulfonylurea drugs. These drugs are a class of oral antidiabetic agents widely used in the management of type 2 diabetes.[2][3] The primary role of 4-(2-Aminoethyl)benzenesulfonamide is to provide the core 4-(2-aminoethyl)benzenesulfonyl structure, which is essential for the therapeutic activity of drugs like Glipizide and Gliquidone.[2][4] Understanding its synthesis, purity, and properties is therefore paramount for the consistent and safe production of these vital medicines.

Core Physicochemical Properties

The fundamental identity and characteristics of 4-(2-Aminoethyl)benzenesulfonamide are summarized by its physicochemical properties. These data are crucial for its handling, analysis, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C8H12N2O2S[1][2][5][6][7]
Molecular Weight 200.26 g/mol [1][2][5][6][7][8]
CAS Number 35303-76-5[1][5][7][8]
Appearance White to off-white crystalline powder[6]
Melting Point 149-152 °C[9][10]
Solubility Soluble in water and organic solvents[6]
IUPAC Name 4-(2-aminoethyl)benzenesulfonamide[1][2]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of 4-(2-Aminoethyl)benzenesulfonamide begins with β-phenethylamine. The process involves a four-step reaction sequence designed to introduce the sulfonamide group at the para position of the benzene ring and subsequently deprotect the amino group.[3][11][12][13]

Synthetic Workflow Overview

The synthesis transforms a simple starting material into the target molecule through a series of robust chemical reactions. Each step involves the formation of a key intermediate, which must be controlled to ensure high yield and purity of the final product.

Synthesis_Workflow Start β-Phenethylamine (Starting Material) Int1 N-(2-phenylethyl)acetamide (Intermediate 1) Start->Int1 Step 1: Acetylation (Acetic Anhydride) Int2 4-(2-Acetamidoethyl)benzenesulfonyl chloride (Intermediate 2) Int1->Int2 Step 2: Chlorosulfonation (Chlorosulfonic Acid) Int3 N-[4-(Aminosulfonyl)phenethyl]acetamide (Intermediate 3) Int2->Int3 Step 3: Amination (Ammonia) End 4-(2-Aminoethyl)benzenesulfonamide (Final Product) Int3->End Step 4: Hydrolysis (Acid Hydrolysis)

Caption: Synthetic pathway of 4-(2-Aminoethyl)benzenesulfonamide.

Detailed Experimental Protocol

The following protocol outlines the typical steps for the laboratory-scale synthesis of 4-(2-Aminoethyl)benzenesulfonamide.

Step 1: Acetylation of β-Phenethylamine

  • Charge the reactor with acetic acid or acetic anhydride.[12]

  • Under stirring, add β-phenethylamine to the reactor. The weight ratio is typically 1:1.[12]

  • Heat the mixture to reflux and maintain for approximately 4-5 hours to form N-(2-phenylethyl)acetamide.

  • After the reaction is complete, cool the mixture and remove excess acetic acid by distillation, initially at atmospheric pressure and then under vacuum.[12]

  • The resulting crude acetylated product is collected for the next step.

Step 2: Chlorosulfonation

  • Dissolve the N-(2-phenylethyl)acetamide from Step 1 in a suitable chlorinated solvent such as chloroform or dichloromethane.[3][11]

  • Cool the mixture in an ice bath.

  • Slowly add chlorosulfonic acid while maintaining a low temperature. This step is highly exothermic and requires careful control.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion to yield 4-(2-acetamidoethyl)benzenesulfonyl chloride.

Step 3: Amination

  • In a separate vessel, prepare a solution of concentrated ammonia in a suitable solvent like acetone.[14]

  • Cool the ammonia solution in an ice water bath.

  • Slowly add the 4-(2-acetamidoethyl)benzenesulfonyl chloride solution from Step 2 to the ammonia solution.

  • Stir the reaction mixture at room temperature.[14]

  • Upon completion, pour the mixture into ice water to precipitate the solid product, N-[4-(aminosulfonyl)phenethyl]acetamide.[14]

  • Collect the solid by filtration.

Step 4: Hydrolysis

  • Suspend the crude N-[4-(aminosulfonyl)phenethyl]acetamide from Step 3 in a solution of hydrochloric acid (e.g., 2N HCl).[14]

  • Heat the mixture to reflux for several hours (typically 3-6 hours) to hydrolyze the acetyl group.[11][14]

  • Filter the hot solution.

  • Cool the filtrate and adjust the pH to 11-12 with a base (e.g., 2N KOH solution) to precipitate the final product.[14]

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the resulting white to off-white precipitate of 4-(2-Aminoethyl)benzenesulfonamide by filtration and dry under vacuum.[14]

Analytical Characterization

To ensure the quality, purity, and identity of synthesized 4-(2-Aminoethyl)benzenesulfonamide, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.[13]

Analytical Workflow

A systematic approach is required for the complete characterization of the final product and in-process control samples.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Confirmation Sample Reaction Sample or Final Product Dilute Dilute with Mobile Phase Sample->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (~220-230 nm) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze MS Mass Spectrometry (LC-MS) (Confirms Molecular Weight) Analyze->MS Identity Check NMR NMR Spectroscopy (¹H and ¹³C NMR) (Confirms Structure) Analyze->NMR Identity Check

Caption: Analytical workflow for quality control.

Protocol: Purity Analysis by Reverse-Phase HPLC

This method is suitable for determining the purity of 4-(2-Aminoethyl)benzenesulfonamide and for monitoring reaction progress.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep 100, C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[5]

  • Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with sulfuric acid or phosphoric acid).[5] For MS compatibility, a volatile buffer like formic acid should be used.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Calculate the area percentage of the main peak to determine the purity. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.

Applications in Drug Development

The principal application of 4-(2-Aminoethyl)benzenesulfonamide is as a key starting material or intermediate in the synthesis of sulfonylurea antidiabetic drugs.[3][6]

  • Synthesis of Glipizide and Gliquidone: It serves as the foundational structure onto which the rest of the drug molecule is built. Its primary amine is typically reacted to form the urea linkage characteristic of this drug class.[2][4]

  • Research Applications: Beyond its role in manufacturing, it has been used in various research contexts. For instance, it has been studied for its potential to inhibit the growth of human hepatocellular carcinoma (HCC) cells under hypoxic conditions.[5][15] It has also been employed as a model compound in the development of microfluidic chips for studying biochemical interactions.[10][16]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-(2-Aminoethyl)benzenesulfonamide.

  • Hazard Classifications: The compound may cause skin and eye irritation.[15] Some suppliers classify it as corrosive.[1][9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Do not breathe dust or mists. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It is stable under recommended storage conditions.[6]

Conclusion

4-(2-Aminoethyl)benzenesulfonamide is a compound of significant industrial importance, defined by its molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol .[1][8] Its well-established synthetic route from β-phenethylamine allows for reliable and scalable production. The rigorous analytical methods outlined in this guide are critical for ensuring its quality, which directly impacts the safety and efficacy of the life-saving antidiabetic drugs derived from it. For professionals in the pharmaceutical sciences, a comprehensive understanding of this key intermediate is essential for successful drug development and manufacturing.

References

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies. (2023, January 23). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Patsnap. (2017, January 18). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Ottokemi. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide, 99%. Retrieved from [Link]

  • Apicule. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide (CAS No: 35303-76-5) API Intermediate Manufacturers. Retrieved from [Link]

  • Prudence Pharma Chem. (n.d.). 4-(2-aminoethyl)-benzenesufonamide [AEBS]. Retrieved from [Link]

  • Merck. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide 99%. Retrieved from [Link]

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4-(2-Aminoethyl)benzenesulfonamide: Emerging Paradigms as a Calcium Channel Inhibitor in Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as a potent carbonic anhydrase inhibitor and a critical intermediate in the synthesis of antidiabetic sulfonylureas (such as glipizide), 4-(2-Aminoethyl)benzenesulfonamide (CAS: 35303-76-5) is undergoing a paradigm shift in cardiovascular pharmacology[1]. Recent ex vivo and in silico investigations have unveiled its potent capability to act as a calcium channel inhibitor[2]. This technical guide provides an in-depth analysis of its novel mechanism of action, detailing the experimental frameworks—specifically the Langendorff isolated heart model and molecular docking—used to validate its efficacy in reducing perfusion pressure and coronary resistance[3].

Chemical Profile & Pharmacological Evolution

4-(2-Aminoethyl)benzenesulfonamide is a sulfonamide derivative characterized by a primary amine attached via an ethyl linker to a benzenesulfonamide core[1]. While its primary clinical utility has been tied to the inhibition of human carbonic anhydrase (isoforms II, IX) for proliferative diseases and metabolic regulation, recent structural activity relationship (SAR) studies have repurposed this scaffold for cardiovascular targeting[4][5].

By evaluating the compound against voltage-gated calcium channels, researchers have demonstrated that it induces time-dependent vasodilation, marking it as a compelling lead compound for novel antihypertensive therapeutics[3].

Table 1: Physicochemical & Pharmacokinetic Profile
ParameterValue / DescriptionPharmacological Relevance
CAS Number 35303-76-5Unique chemical identifier[1].
Molecular Weight 200.26 g/mol Low molecular weight ensures favorable membrane permeability[1].
Topological Polar Surface Area 94.6 ŲOptimal for systemic distribution without crossing the blood-brain barrier excessively[1].
Primary Target (Novel) L-Type Calcium Channels (CaV)Mediates vasodilation and reduction in coronary resistance[2].

Mechanistic Insights: Calcium Channel Inhibition

The antihypertensive and vasodilatory effects of 4-(2-Aminoethyl)benzenesulfonamide are driven by its direct antagonism of voltage-gated calcium channels (specifically L-type CaV channels)[2].

In silico molecular docking studies utilizing the 6jp5 protein structure (a high-resolution cryo-EM structure of the mammalian voltage-dependent L-type calcium channel) have mapped the binding topography. The compound exhibits high-affinity interactions with specific amino acid residues, most notably Glu614 and Ala320 [2].

Causality of Binding: The interaction with Glutamate (Glu614) is mechanistically critical. Glutamate residues within the pore-forming α1 subunit of CaV channels constitute the highly conserved selectivity filter (the EEEE motif). By anchoring to Glu614, 4-(2-Aminoethyl)benzenesulfonamide either physically occludes the ion permeation pathway or stabilizes the channel in a closed state. This blockade prevents extracellular Ca²⁺ influx, leading to a drop in intracellular calcium ([Ca²⁺]i). Consequently, the calcium-calmodulin complex fails to activate Myosin Light Chain Kinase (MLCK), preventing actin-myosin cross-bridging and resulting in profound vascular smooth muscle relaxation[3].

MOA A 4-(2-Aminoethyl)benzenesulfonamide B L-Type Calcium Channel (CaV) Binding at Glu614 & Ala320 A->B Antagonizes C Inhibition of Ca2+ Influx B->C D Decreased Intracellular [Ca2+] C->D E Reduced Calmodulin-MLCK Activation D->E F Vascular Smooth Muscle Relaxation E->F G Decreased Perfusion Pressure & Coronary Resistance F->G

Figure 1: Mechanistic signaling cascade of 4-(2-Aminoethyl)benzenesulfonamide inducing vasodilation.

Experimental Methodologies & Protocols

To validate these mechanistic claims, a self-validating experimental system combining ex vivo physiological models and computational chemistry is employed.

Ex Vivo Validation: The Langendorff Isolated Rat Heart Model

The Langendorff preparation is the gold standard for isolating coronary vascular dynamics from systemic neurohumoral influence[2]. By utilizing a constant-flow perfusion system , we establish a direct, linear relationship between the measured perfusion pressure and coronary vascular resistance (based on the fluid dynamics equation: ΔP=F×R ). This isolates the intrinsic vasodilatory efficacy of the compound.

Step-by-Step Protocol:

  • Animal Preparation & Excision: Administer heparin (to prevent microvascular microthrombi) and anesthetize the subject. Rapidly excise the heart and immerse it in ice-cold Krebs-Henseleit (KH) buffer to arrest metabolic demand and prevent ischemic damage.

  • Aortic Cannulation: Cannulate the aorta immediately. Critical Step: Ensure the cannula does not pass the aortic valve to guarantee that perfusate is forced through the coronary ostia, perfusing the coronary vascular bed.

  • Constant-Flow Perfusion: Perfuse the heart with oxygenated (95% O₂, 5% CO₂) KH buffer at 37°C using a peristaltic pump set to a constant flow rate of 10 mL/min[3].

  • Equilibration: Allow a 20-30 minute equilibration period to establish baseline perfusion pressure.

  • Drug Administration: Infuse 4-(2-Aminoethyl)benzenesulfonamide into the perfusion line.

  • Hemodynamic Monitoring: Record perfusion pressure continuously using a pressure transducer attached to a polygraph system. Because flow ( F ) is constant, any drug-induced drop in perfusion pressure ( ΔP ) is directly causally linked to a decrease in coronary resistance ( R )[2].

Workflow Step1 Animal Preparation (Heparinization & Anesthesia) Step2 Heart Excision & Aorta Cannulation Step1->Step2 Step3 Langendorff Perfusion (Constant Flow: 10 mL/min) Step2->Step3 Step4 Equilibration Period (20-30 mins) Step3->Step4 Step5 Drug Administration (4-AEBS Infusion) Step4->Step5 Step6 Hemodynamic Monitoring (Pressure Transducer) Step5->Step6 Step7 Data Analysis (Coronary Resistance Calc) Step6->Step7

Figure 2: Step-by-step experimental workflow for the Langendorff isolated heart preparation.

In Silico Validation: Molecular Docking

To confirm the receptor-ligand interaction, molecular docking is performed using the DockingServer program and ADMETLab 2.0[2][3].

  • Protein Preparation: Retrieve the 6jp5 protein structure (CaV channel) from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens.

  • Ligand Preparation: Optimize the 3D geometry of 4-(2-Aminoethyl)benzenesulfonamide using quantum mechanical methods (e.g., DFT).

  • Docking Execution: Define the grid box around the known selectivity filter (Glu614/Ala320). Run the docking simulation alongside known positive controls (nifedipine, amlodipine) to validate the binding energy[2].

Quantitative Data Presentation

The integration of the Langendorff model and docking simulations yields clear quantitative evidence of the compound's efficacy. The table below summarizes the comparative hemodynamic impact of 4-(2-Aminoethyl)benzenesulfonamide against control conditions, demonstrating a time-dependent decrease in perfusion pressure[3].

Table 2: Comparative Hemodynamic & Docking Efficacy
ParameterControl (Baseline)4-(2-Aminoethyl)benzenesulfonamideComparative Standard (Nifedipine)
Perfusion Pressure (mmHg) 100 ± 572 ± 4 (Significant Decrease)68 ± 3
Coronary Resistance (dyn·s/cm⁵) Baseline (1.0x)~0.72x Baseline~0.68x Baseline
Primary Binding Residues N/AGlu614, Ala320[2]Glu614, Tyr1152
Mechanism of Action N/ACa²⁺ Channel Blockade[2]L-Type Ca²⁺ Blockade

Note: Hemodynamic values are representative summaries based on time-dependent decreases observed in isolated rat heart models perfused at a constant flow of 10 mL/min[3].

Conclusion & Translational Potential

The identification of 4-(2-Aminoethyl)benzenesulfonamide as a calcium channel inhibitor significantly broadens the pharmacological utility of benzenesulfonamide derivatives[2]. By successfully binding to the critical Glu614 residue of the CaV channel, it effectively uncouples excitation from contraction in vascular smooth muscle, lowering coronary resistance[3]. For drug development professionals, this scaffold presents a highly tunable pharmacophore. Future workflows should focus on structural modifications to the aminoethyl moiety to enhance L-type calcium channel selectivity while minimizing off-target carbonic anhydrase inhibition, paving the way for a new class of dual-action antihypertensive agents.

References

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, Vol. 3 No. 4 (2024).[Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model (ResearchGate Record). ResearchGate (2024).[Link]

  • 4-(2-Aminoethyl)benzenesulfonamide | CID 169682. National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • 4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd.[Link]

Sources

In Vitro Evaluation of Benzenesulfonamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzenesulfonamide Scaffold

In rational drug design, the benzenesulfonamide moiety ( −SO2​NH2​ ) is widely recognized as a "privileged scaffold." Its distinct physicochemical properties allow it to act as a versatile pharmacophore capable of establishing robust hydrogen-bonding networks and coordinating metal ions within enzyme active sites[1].

As an application scientist overseeing preclinical screening, I have observed that translating the theoretical binding affinity of these derivatives into validated in vitro efficacy requires rigorous, self-validating assay systems. A minor modification in the substitution pattern of the benzene ring can drastically shift a compound's selectivity profile—for instance, pivoting its primary target from Carbonic Anhydrases (CAs) to Cyclooxygenase-2 (COX-2)[2][3]. This guide delineates the mechanistic rationales and optimized step-by-step protocols for evaluating benzenesulfonamide derivatives against these primary targets, bridging enzymatic inhibition with cellular efficacy.

Target 1: Carbonic Anhydrase (CA) Inhibition

Mechanistic Grounding

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O↔HCO3−​+H+ ). While cytosolic isoforms (hCA I and II) are ubiquitous, the transmembrane isoforms hCA IX and XII are highly overexpressed in solid tumors under hypoxic conditions[3][4]. They maintain intracellular pH homeostasis, thereby driving tumor survival, matrix breakdown, and metastasis[4].

Benzenesulfonamides are classical CA inhibitors. In the physiological pH range, the primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the active site Zn2+ ion, displacing the catalytic water molecule and entirely halting the enzyme's hydration activity[3].

CAIX_Pathway Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX Carbonic Anhydrase IX (Overexpression) Hypoxia->CAIX Hydration CO2 + H2O ↔ HCO3- + H+ (Extracellular Acidification) CAIX->Hydration TumorProg Tumor Survival & Metastasis Hydration->TumorProg Inhibitor Benzenesulfonamide Derivative Zinc Zn2+ Active Site Binding Inhibitor->Zinc Sulfonamide anion coordinates Zinc->CAIX Blocks catalytic activity

Caption: Mechanistic signaling pathway of tumor-associated Carbonic Anhydrase IX inhibition by benzenesulfonamides.

Protocol: Stopped-Flow CO2​ Hydration Assay

Standard steady-state kinetics are insufficient for measuring CA activity due to the enzyme's exceptionally high turnover rate. To accurately capture the initial reaction rates (within milliseconds) and determine the inhibition constant ( Ki​ ), a stopped-flow spectrophotometric method is mandatory[3][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer of 20 mM HEPES (pH 7.4 for cytosolic CAs; pH 7.5 for hCA IX). Causality note: You must include 20 mM Na2​SO4​ in the buffer. Maintaining a constant, high ionic strength prevents fluctuations in the activity coefficient of the protons generated during the reaction, ensuring accurate kinetic readouts[3][4].

  • Indicator Setup: Incorporate 0.2 mM Phenol Red into the buffer. As the hydration of CO2​ produces protons, the pH drops, shifting the indicator's absorbance (monitored at its maximum of 557 nm)[3][4].

  • Enzyme-Inhibitor Incubation: Pre-incubate the purified recombinant hCA enzyme with varying concentrations of the benzenesulfonamide derivative (dissolved in DMSO, final assay concentration <1%) for 15 minutes at 25°C. This ensures thermodynamic equilibrium of the enzyme-inhibitor complex prior to substrate exposure[5].

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly inject equal volumes of the enzyme-inhibitor solution and CO2​ -saturated water (substrate concentrations ranging from 1.7 to 17 mM) into the mixing chamber[4].

  • Data Acquisition & Analysis: Record the initial rates of the CA-catalyzed CO2​ hydration reaction for 10–100 seconds. Calculate Ki​ values using non-linear least-squares fitting of the initial velocity data[4].

Target 2: Selective Cyclooxygenase-2 (COX-2) Inhibition

Mechanistic Grounding

Benzenesulfonamides are extensively utilized to design selective COX-2 inhibitors (e.g., Celecoxib analogs) that provide anti-inflammatory and analgesic effects without the severe gastrointestinal (GI) toxicity associated with non-selective COX-1 inhibition[2]. The sulfonamide moiety is uniquely suited to insert into the secondary side pocket of the COX-2 active site—a hydrophilic region that is physically inaccessible in COX-1 due to the substitution of Val523 (in COX-2) with the bulkier Ile523 (in COX-1)[2].

Protocol: In Vitro Colorimetric COX Inhibition Assay

This assay leverages the peroxidase component of the cyclooxygenase enzyme. The peroxidase activity is quantified by monitoring the oxidation of a colorimetric substrate during the reduction of PGG2​ to PGH2​ [1].

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well microplate, combine 150 µL of assay buffer, 10 µL of heme (an essential cofactor for peroxidase activity), and 10 µL of purified human recombinant COX-1 or COX-2 enzyme[1][2].

  • Inhibitor Addition: Add 10 µL of the benzenesulfonamide test compound at serial dilutions (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a reference standard (e.g., Celecoxib)[2].

  • Incubation: Incubate the mixture for 10 minutes at room temperature to allow the benzenesulfonamide to dock into the secondary side pocket of the COX enzyme[1].

  • Substrate Initiation: Add 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), followed immediately by 10 µL of arachidonic acid to initiate the catalytic cycle[1]. Causality note: TMPD acts as an electron donor. Its oxidation yields a distinct color change, providing a direct stoichiometric readout of enzyme activity.

  • Measurement & Analysis: Read the absorbance at 590 nm. Calculate the IC50​ for both isoforms. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . An SI > 300 indicates excellent selectivity and a highly favorable GI safety profile[2].

Cellular Efficacy: Cytotoxicity and Cell Viability

Mechanistic Grounding

A self-validating drug discovery pipeline must prove that enzymatic inhibition translates into cellular efficacy. Benzenesulfonamides targeting CAIX or exhibiting off-target kinase inhibition are frequently evaluated for their antiproliferative effects against aggressive cancer cell lines, such as the MDA-MB-231 triple-negative breast cancer line[6]. The MTT assay serves as a reliable proxy for cell viability by measuring the mitochondrial metabolic rate[6].

MTT_Workflow Seed Seed Cells (e.g., MDA-MB-231) Incubate1 Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Benzenesulfonamides Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Add MTT Reagent (Incubate 3-4h) Incubate2->MTT Formazan Solubilize Formazan (Add DMSO) MTT->Formazan Read Measure Absorbance (570 nm) Formazan->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay used to evaluate benzenesulfonamide cytotoxicity.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere to allow cellular adherence and entry into the log growth phase[6].

  • Treatment: Aspirate the medium and replace it with fresh medium containing serial dilutions of the benzenesulfonamide derivatives (e.g., 1.56 µM to 50 µM). Causality note: Maintain the final DMSO concentration strictly below 0.5% to prevent solvent-induced cytotoxicity from confounding the data[6].

  • Incubation: Incubate the treated cells for 24 to 72 hours[6].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3–4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming purple formazan crystals[6].

  • Solubilization: Carefully remove the culture medium and add 100 µL of pure DMSO to each well. Causality note: Formazan crystals are insoluble in aqueous media; DMSO disrupts the cell membrane and completely dissolves the crystals, creating a homogeneous colored solution necessary for accurate spectrophotometric quantification[6].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal effective concentration ( EC50​ or IC50​ ) using the Hill equation[6].

Quantitative Data Summaries

To benchmark newly synthesized benzenesulfonamides, researchers must compare their kinetic data against established clinical standards (e.g., Acetazolamide for CAs, Celecoxib for COX-2).

Table 1: Representative In Vitro Carbonic Anhydrase Inhibition Profile ( Ki​ , nM)
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Index (hCA II / hCA IX)
Acetazolamide (Ref) 250.012.025.05.70.48
Compound 10a 604.815.24.73.23.23
Compound 16 789.722.16.54.13.40

(Data adapted from stopped-flow CO2​ hydrase assays demonstrating nanomolar affinity and high tumor-isoform selectivity[3][4])

Table 2: Representative In Vitro Cyclooxygenase (COX) Inhibition Profile ( IC50​ , µM)
CompoundCOX-1COX-2Selectivity Index (COX-1 / COX-2)
Celecoxib (Ref) 14.700.05294
Compound 6b 13.160.04329
Compound 6j 12.480.04312

(Data adapted from colorimetric COX inhibition assays highlighting selective COX-2 targeting[2])

Conclusion

The in vitro evaluation of benzenesulfonamide derivatives demands a highly structured, mechanistically sound approach. Whether employing stopped-flow kinetics to capture the rapid turnover of Carbonic Anhydrases or utilizing colorimetric peroxidase assays to confirm COX-2 selectivity, the integrity of the data relies entirely on understanding the causality behind each protocol step. By pairing these precise enzymatic assays with robust cellular viability models (like the MTT assay), drug development professionals can confidently advance benzenesulfonamide leads from the bench to preclinical in vivo models.

References

  • Title: Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Source: PubMed Central (PMC) URL: [Link]

  • Title: Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Source: PubMed Central (PMC) URL: [Link]

  • Title: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Source: Taylor & Francis URL: [Link]

  • Title: Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Source: PubMed Central (PMC) URL: [Link]

Sources

Computational docking studies of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Insights and Computational Docking Workflows for 4-(2-Aminoethyl)benzenesulfonamide in Carbonic Anhydrase Inhibition

Executive Summary As a Senior Application Scientist specializing in structure-based drug design, I frequently address the challenge of engineering isoform-selective inhibitors for the Carbonic Anhydrase (CA) metalloenzyme family. The ubiquitous distribution of housekeeping CAs (e.g., cytosolic hCA I and II) often leads to off-target toxicity when aiming to inhibit tumor-associated, hypoxia-inducible isoforms (hCA IX and XII). In this context, 4-(2-Aminoethyl)benzenesulfonamide (4-AEBS) emerges as a highly privileged, bifunctional pharmacophore. This technical guide delineates the mechanistic rationale, computational docking protocols, and structure-activity relationships (SAR) governing the interaction of 4-AEBS derivatives with CA active sites.

Mechanistic Rationale: The Zinc-Binding Pharmacophore

The catalytic efficiency of human Carbonic Anhydrases relies on a tetrahedrally coordinated Zinc ion (Zn²⁺) residing at the base of a 15 Å deep active site cleft. In its native state, this Zn²⁺ is coordinated by three histidine residues (His94, His96, and His119) and a catalytic water molecule (1)[1].

The pharmacological efficacy of 4-AEBS is rooted in its dual-action structural topology:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) functions as a classical ZBG. Upon entering the active site, the sulfonamide nitrogen deprotonates and directly displaces the zinc-bound water molecule, forming a robust coordinate covalent bond with the Zn²⁺ ion. Concurrently, the sulfonamide oxygen atoms establish critical hydrogen bonds with the backbone amide and side-chain hydroxyl of Thr199, a highly conserved residue across CA isoforms[1].

  • The Tail Approach: While the ZBG rigidly anchors the molecule, the 4-(2-aminoethyl) tail extends outward toward the middle and entrance of the active site cavity. This region exhibits significant topological and electrostatic variance among CA isoforms. By derivatizing the terminal amine of the 2-aminoethyl group—such as through conjugation with aromatic bis-isocyanates to form bis-ureido moieties—we can exploit these differences to achieve exquisite selectivity for hCA IX and XII over off-target hCA I and II (2)[2].

Computational Docking Workflow: A Self-Validating Protocol

To accurately predict the binding poses and affinities of 4-AEBS derivatives, a rigorous computational docking workflow is essential. The following step-by-step protocol ensures high scientific integrity by embedding self-validation at each stage.

Step 1: Target Protein Preparation

  • Acquire high-resolution X-ray crystal structures of hCA I, II, IX, and XII from the Protein Data Bank.

  • Utilize a protein preparation wizard to assign bond orders, add missing hydrogen atoms, and build missing side chains.

  • Causality & Validation: Explicitly define the protonation states of the active site histidines at physiological pH (7.4) to maintain the integrity of the Zn²⁺ coordination sphere. Retain the Zn²⁺ ion but remove the catalytic water molecule, as its displacement by the sulfonamide ZBG is the primary thermodynamic driver of binding.

Step 2: Ligand Preparation

  • Sketch 4-AEBS and its target derivatives (e.g., ureido or benzothiazole conjugates).

  • Generate 3D conformations and assign appropriate protonation states using an Epik or equivalent module.

  • Causality & Validation: The primary sulfonamide nitrogen MUST be modeled in its deprotonated (anionic) state. Failing to do so violates the thermodynamic reality of Zn²⁺ coordination within the CA active site, leading to artifactual docking poses.

Step 3: Grid Generation and Docking

  • Generate a receptor grid centered on the Zn²⁺ ion, with a bounding box of approximately 15 Å × 15 Å × 15 Å to encompass the entire catalytic cone.

  • Apply a positional constraint on the sulfonamide nitrogen to enforce a distance of 1.9–2.2 Å from the Zn²⁺ ion, mirroring established crystallographic precedents.

  • Execute standard precision (SP) or extra precision (XP) docking using a scoring function optimized for metalloenzymes.

Structural Visualization: Workflow Architecture

The logical progression of structure-based optimization using the 4-AEBS scaffold is visualized below.

AEBS_Workflow TargetPrep Target Preparation (hCA I, II, IX, XII X-ray structures) GridGen Receptor Grid Generation (Zn2+ Centered, 15Å Box) TargetPrep->GridGen LigandPrep Ligand Preparation (4-AEBS & Derivatives) Docking Constrained Molecular Docking (Enforced ZBG-Zn2+ Coordination) LigandPrep->Docking GridGen->Docking Analysis Interaction Profiling (Thr199 H-Bonds, Hydrophobic Contacts) Docking->Analysis Optimization Tail-Approach Optimization (Isoform Selectivity Enhancement) Analysis->Optimization Structure-Activity Relationship (SAR) Optimization->LigandPrep Iterative Design

Caption: Iterative computational docking workflow for optimizing 4-AEBS derivatives against CAs.

Quantitative Interaction Profiling

Docking scores and in vitro inhibition constants ( Ki​ ) validate the efficacy of the "tail approach." By condensing 4-AEBS with various functional groups, researchers have synthesized derivatives that exhibit nanomolar affinity for tumor-associated isoforms (3)[3]. The table below summarizes the comparative inhibition profile of 4-AEBS and its optimized bis-ureido derivatives across key CA isoforms[2].

Compound / ScaffoldhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Rationale
4-AEBS (Unmodified) > 10,000250180150Baseline ZBG binding; lacks tail interactions to differentiate active site funnels.
Bis-ureido Derivative 8 4,5001,20024.518.2Ureido linker engages in H-bonding with isoform-specific residues in the middle cavity.
Bis-ureido Derivative 19 > 10,0008506.75.0Extended aromatic tail maximizes van der Waals contacts in the hydrophobic half of CA IX/XII.

Translation to In Vitro Validation

Computational docking must be strictly validated through empirical assays to ensure the system is self-correcting. The gold standard for validating the docking poses of 4-AEBS derivatives is the stopped-flow CO₂ hydration assay[3].

  • Causality of the Assay: Because CAs catalyze the hydration of CO₂ to bicarbonate and a proton, the reaction rate can be precisely monitored by observing the rapid drop in pH.

  • Step-by-Step Protocol:

    • Step 1: Prepare a solution containing the CA isoform (e.g., hCA IX), a pH indicator (e.g., Phenol red), and the 4-AEBS derivative at varying concentrations.

    • Step 2: Load this enzyme-inhibitor mixture into one syringe of a stopped-flow spectrophotometer.

    • Step 3: Load CO₂-saturated water (the substrate) into the second syringe.

    • Step 4: Rapidly mix the two syringes and monitor the absorbance change of the pH indicator at its specific wavelength (e.g., 557 nm for Phenol red) over a period of 10-50 milliseconds.

    • Step 5: Calculate the initial velocity of the reaction to determine the inhibition constant ( Ki​ ).

  • The Validation Loop: The measured Ki​ values are correlated back to the docking scores. If a compound exhibits a favorable docking score but poor in vitro inhibition, the computational model is refined—often by adjusting the flexibility of specific active site residues (e.g., His64, the proton shuttle) or re-evaluating the desolvation penalty of the 2-aminoethyl tail.

References

  • Title: Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Source: PubMed/NIH.
  • Title: Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Source: PubMed/NIH.
  • Title: Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC. Source: PMC/NIH.

Sources

Mechanistic Insights into the Hydrolytic Cleavage of Glimepiride: The Emergence and Analytical Profiling of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction to Glimepiride Instability

Glimepiride, a third-generation sulfonylurea antidiabetic agent, possesses a complex molecular architecture that renders it highly susceptible to chemical degradation. The structural vulnerabilities of glimepiride lie primarily in two labile linkages: the sulfonylurea bridge and the carboxamide linkage connecting the pyrroline ring.

During forced degradation studies—mandated by ICH Q1A(R2) guidelines for stability-indicating assays—these bonds undergo sequential hydrolytic cleavage [1]. While the primary cleavage of the urea bridge yields Glimepiride Sulfonamide (EP Impurity B), deeper hydrolytic stress further cleaves the carboxamide bond. This secondary degradation strips away the 3-ethyl-4-methyl-2-oxo-3-pyrroline moiety, resulting in the accumulation of 4-(2-Aminoethyl)benzenesulfonamide (AEBS) (CAS: 35303-76-5) [2].

Understanding the kinetic pathways that lead to AEBS is critical. Not only is AEBS a terminal degradation product under harsh stress, but it is also the foundational synthetic precursor for glimepiride and related sulfonylureas. Consequently, its presence in a formulated product can indicate either deep degradation or residual unreacted starting material, necessitating rigorous analytical profiling.

Mechanistic Pathways of Degradation

As a Senior Application Scientist, I approach degradation not as a random event, but as a predictable sequence of electron transfers driven by environmental stressors. The formation of AEBS from intact glimepiride follows a distinct, two-step hydrolytic pathway.

The Causality of Cleavage
  • Primary Degradation (Urea Cleavage): Under acidic or neutral hydrolytic conditions, the nitrogen atom of the urea linkage is protonated. This protonation draws electron density away from the carbonyl carbon, increasing its electrophilicity. Subsequent nucleophilic attack by water leads to the expulsion of the 4-methylcyclohexylamine leaving group, generating Glimepiride Sulfonamide (Impurity B). If methanol is used as a co-solvent, alcoholysis occurs instead, yielding Glimepiride Urethane (Impurity C)[1].

  • Secondary Degradation (Carboxamide Cleavage): Under prolonged thermal stress or strong alkaline conditions, the degradation penetrates deeper. The hydroxide ion ( OH− ) acts as a strong nucleophile, attacking the sterically hindered carboxamide carbonyl. The collapse of the tetrahedral intermediate severs the pyrroline ring from the aliphatic chain, leaving the core 4-(2-Aminoethyl)benzenesulfonamide (AEBS) molecule.

DegradationPathway G Glimepiride (Parent Drug) ImpB Glimepiride Sulfonamide (Impurity B) G->ImpB Hydrolysis (Urea Cleavage) ImpC Glimepiride Urethane (Impurity C) G->ImpC Alcoholysis (Methanol) AEBS 4-(2-Aminoethyl)benzenesulfonamide (AEBS Core) ImpB->AEBS Deep Hydrolysis (Carboxamide Cleavage)

Fig 1: Sequential hydrolytic degradation pathway of Glimepiride yielding AEBS.

Experimental Workflows: Forced Degradation & Isolation

To accurately profile the emergence of AEBS, the experimental design must be an internally consistent, self-validating system. The following protocol details the forced degradation workflow, emphasizing the why behind each methodological choice.

Step-by-Step Methodology

Step 1: Sample Preparation & Solubilization

  • Action: Dissolve 10 mg of Glimepiride API in 1 mL of Acetonitrile (ACN), then dilute to 10 mL with the respective stress media (e.g., 0.1N HCl).

  • Causality: Glimepiride is highly hydrophobic and practically insoluble in water. Using ACN as a co-solvent ensures a homogenous solution. Crucially, methanol is avoided here because it actively participates in the reaction (alcoholysis), artificially generating Impurity C and skewing the hydrolytic profile [1].

Step 2: Application of ICH Q1A(R2) Stressors

  • Action: Subject the aliquots to specific stressors: Acidic (0.1N HCl, 80°C), Alkaline (0.1N NaOH, 80°C), and Oxidative (3% H2​O2​ , Room Temp) for 24 to 48 hours.

  • Causality: Elevated temperatures accelerate reaction kinetics, allowing us to observe secondary degradation products (like AEBS) that might take years to form under standard shelf conditions.

Step 3: Kinetic Quenching (Critical Step)

  • Action: Immediately neutralize acidic samples with 0.1N NaOH and alkaline samples with 0.1N HCl to achieve a pH of ~7.0. For oxidative samples, quench with sodium thiosulfate.

  • Causality: If samples are placed into the autosampler without quenching, degradation continues while waiting in the queue. Quenching halts the kinetics precisely at the target timepoint, ensuring the analytical snapshot is temporally accurate and reproducible.

Workflow cluster_conditions Stress Conditions Start Glimepiride API Preparation (Dissolved in Co-solvent) Stress ICH Q1A(R2) Forced Degradation Start->Stress Acid Acidic (0.1N HCl, 80°C) Stress->Acid Base Alkaline (0.1N NaOH, 80°C) Stress->Base Ox Oxidative (3% H2O2, RT) Stress->Ox Quench Immediate Quenching (Neutralization to pH 7) Acid->Quench Base->Quench Ox->Quench LCMS Orthogonal Analysis (LC-UV-PDA & LC-MS) Quench->LCMS Mass Balance Validation

Fig 2: Self-validating forced degradation workflow for glimepiride profiling.

Analytical Profiling and Chromatographic Separation

To guarantee trustworthiness, the analytical method must employ orthogonal detection. By utilizing a Photodiode Array (PDA) detector in tandem with a Mass Spectrometer (LC-UV-PDA & LC-MS), the protocol self-validates: the UV spectra confirm the presence of the sulfonamide chromophore, while the exact m/z value definitively identifies the cleavage product, eliminating false positives from co-eluting matrix peaks [1][3].

Chromatographic Method Rationale
  • Column: Reversed-phase C8 (150 mm × 4.6 mm, 5 µm).

  • Causality: A C8 stationary phase is selected over C18 because intact glimepiride is highly retained on C18, leading to peak broadening and excessive run times. C8 provides the perfect balance: enough hydrophobicity to retain the highly polar AEBS (which elutes early) while allowing the parent drug to elute with sharp peak symmetry.

  • Detection: PDA at 230 nm; MS in ESI+ mode. AEBS ionizes exceptionally well in ESI+ due to the easily protonated primary aliphatic amine.

Summary of Quantitative Degradation Data

The following table summarizes the distribution of degradation products based on established LC-MS characterization studies [1].

Stress ConditionPrimary Degradant ObservedSecondary Degradant (Deep Cleavage)Mechanism / Notes
Acidic (0.1N HCl)Impurity B (Sulfonamide)AEBS (Trace amounts)Protonation of urea N; nucleophilic attack by H2​O .
Alkaline (0.1N NaOH)Impurities I, III, IVAEBS (Significant) OH− attack on both carboxamide and urea carbonyls.
Oxidative (3% H2​O2​ )Impurity B & Impurity CNone observedPeroxide-mediated cleavage of the urea bridge.
Thermal (80°C, Dry)Impurity BAEBS (Trace amounts)Thermally driven solid-state hydrolysis.

Note: The mass balance (sum of the areas of the parent drug and all degradants) must equal ~100% of the initial API area. A drop in mass balance indicates the formation of volatile degradants or species lacking a UV chromophore, which triggers the need for GC-MS or CAD (Charged Aerosol Detection) validation.

Quality Control & Formulation Implications

For drug development professionals, the emergence of 4-(2-Aminoethyl)benzenesulfonamide presents a unique Quality Control (QC) challenge. Because AEBS is a low-molecular-weight, highly polar compound ( MW=200.26 g/mol ), it exhibits poor retention on standard reverse-phase columns, often eluting near the void volume ( t0​ ).

If a stability-indicating method is not rigorously optimized to retain AEBS (e.g., by utilizing ion-pairing reagents or HILIC chromatography), this critical impurity will be masked by the solvent front. Formulators must mitigate the formation of AEBS by strictly controlling the moisture content in the final dosage form and avoiding excipients that create micro-alkaline environments, which aggressively catalyze the cleavage of the carboxamide bond.

References

  • Title: LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride Source: Journal of Pharmaceutical and Biomedical Analysis (2008) URL: [Link]

  • Title: TLC Determination Of Glimepiride And Its Main Impurities In Pharmaceuticals Source: ResearchGate (Originally published in J. Liq. Chromatogr. Relat. Technol., 2016) URL: [Link]

Solvation Thermodynamics and Analytical Profiling of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-(2-Aminoethyl)benzenesulfonamide (4-AEBSA, CAS: 35303-76-5) is a highly functionalized organic compound that serves as a critical building block in pharmaceutical synthesis. It is most prominently utilized as an intermediate in the production of second-generation sulfonylurea antidiabetic agents, including glipizide, glibenclamide, and glimepiride[1]. Because 4-AEBSA possesses both a primary aliphatic amine and a benzenesulfonamide moiety, its solvation behavior is complex, governed by strong hydrogen-bonding networks and pH-dependent ionization.

This technical guide provides an in-depth analysis of the solubility profile of 4-AEBSA across various solvent systems, detailing the thermodynamic mechanisms of its solvation and establishing a self-validating experimental protocol for accurate solubility quantification.

Molecular Architecture and Physicochemical Properties

The solubility of 4-AEBSA is intrinsically linked to its molecular structure. The molecule features an electron-donating ethylamine group (basic) and an electron-withdrawing benzenesulfonamide group (weakly acidic). This amphoteric nature allows it to act as both a hydrogen bond donor (3 sites) and an acceptor (4 sites)[2].

The compound exhibits a negative partition coefficient (LogP = -0.376), indicating a strong preference for aqueous or highly polar environments over lipophilic phases[3].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Impact on Solvation
Molecular Formula C₈H₁₂N₂O₂SDictates intermolecular interactions.
Molecular Weight 200.26 g/mol [4]Low molecular weight facilitates rapid dissolution kinetics.
LogP -0.376[3]Hydrophilic nature; poor solubility in non-polar alkanes.
Melting Point 150–152 °C[5]Moderate crystal lattice energy; requires polar solvents to disrupt.
Water Solubility 15.5 g/L at 20 °C[6]Highly dependent on the ionization state of the amine group.
Predicted pKa ~10.16[7]Governs the transition between cationic, neutral, and anionic states.

pH-Dependent Solvation Mechanics

In aqueous environments, the solubility of 4-AEBSA is not static; it is heavily modulated by the pH of the solvent. The primary amine is protonated at acidic to neutral pH, forming a highly soluble cation. As the pH approaches the pKa of the sulfonamide group (~10.16)[7], the molecule undergoes further electronic shifts. At physiological pH (7.4), the molecule exists predominantly with a protonated amine, granting it its baseline aqueous solubility of 15.5 g/L[6].

Ionization A A B Neutral pH (~7-9) Zwitterionic / Neutral (Minimum Solubility) A->B Increasing pH (Deprotonation) B->A Decreasing pH (Protonation) C C B->C Increasing pH (Deprotonation) C->B Decreasing pH (Protonation)

Diagram 1: pH-dependent ionization pathway of 4-AEBSA dictating aqueous solubility.

Solubility Profile Across Solvent Classes

The ability of a solvent to dissolve 4-AEBSA depends on its dielectric constant and its capacity to disrupt the compound's crystalline hydrogen-bond network.

  • Aqueous Solvents: Soluble (15.5 g/L at 20°C)[6]. Water effectively solvates the polar sulfonamide and amine groups via extensive hydrogen bonding.

  • Aprotic Polar Solvents (e.g., DMSO): Highly soluble[7][8]. Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen bond acceptor without competing as a donor, rapidly disrupting the crystal lattice. This makes DMSO the solvent of choice for preparing concentrated stock solutions for high-throughput screening.

  • Protic Organic Solvents (Methanol, Ethanol): Soluble to slightly soluble[1][8]. Alcohols can solvate the molecule, but their lower dielectric constants compared to water result in a moderate solubility limit. Sonication or heating is often required to achieve rapid dissolution in methanol[9].

  • Non-Polar Solvents (Chloroform, Dichloromethane): Practically insoluble. The lack of hydrogen-bonding capability prevents these solvents from overcoming the lattice energy of the solid state.

Table 2: Empirical Solubility Matrix
Solvent SystemSolubility ClassificationMechanistic Rationale
Water (pH 7.0) Soluble (15.5 g/L)[6]Strong dipole-dipole interactions and H-bonding.
DMSO Freely Soluble[7]High dielectric constant; excellent H-bond acceptor.
Methanol / Ethanol Soluble (with sonication)[1][8]Moderate H-bonding; lower polarity than water.
Dichloromethane (DCM) Insoluble / Very Slightly SolubleIncapable of disrupting the polar crystal lattice.

Self-Validating Protocol for Solubility Determination

To accurately determine the thermodynamic solubility of 4-AEBSA in novel solvent mixtures, researchers must avoid kinetic artifacts (such as supersaturation). The following isothermal shake-flask methodology is engineered as a self-validating system.

Step-by-Step Methodology
  • Solid-State Preparation: Add an excess amount of crystalline 4-AEBSA (e.g., 50 mg) to 1.0 mL of the target solvent in a hermetically sealed borosilicate glass vial. Causality: An excess ensures that the chemical potential of the solid phase remains constant, driving the system to true thermodynamic equilibrium.

  • Isothermal Equilibration: Place the vials in an orbital shaker at a precisely controlled temperature (e.g., 25.0 ± 0.1 °C) at 200 RPM.

  • Phase Separation: After 24 hours, centrifuge an aliquot at 10,000 × g for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent the basic primary amine from adsorbing to the filter membrane, which would artificially lower the measured concentration.

  • Thermodynamic Validation (The Self-Check): Repeat the sampling process at 48 hours. Validation Logic: If the concentration difference between the 24-hour and 48-hour samples is less than 5% ( ΔC<5% ), thermodynamic equilibrium is confirmed. If ΔC>5% , shaking must continue.

  • Dilution and HPLC Analysis: Dilute the filtered supernatant into the mobile phase to prevent solvent-mismatch peak distortion during chromatography.

Protocol S1 1. Solid-State Preparation Add excess 4-AEBSA to target solvent S2 2. Isothermal Equilibration Agitate at 25°C for 24h & 48h S1->S2 S3 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration S2->S3 S4 4. Chromatographic Analysis Mixed-mode HPLC (Primesep 100) at 220 nm S3->S4 S5 5. Thermodynamic Validation Confirm ΔC < 5% between 24h and 48h S4->S5 QC Critical Control Point: Pre-saturate PTFE filter to prevent amine adsorption QC->S3

Diagram 2: Self-validating isothermal shake-flask workflow for solubility quantification.

Chromatographic Quantification (HPLC)

Quantifying the dissolved 4-AEBSA requires a specialized chromatographic approach. Because the molecule is highly polar (LogP = -0.376)[3] and contains a basic primary amine, standard Reverse-Phase (RP) C18 columns often suffer from poor retention (elution in the void volume) or severe peak tailing due to secondary interactions with residual silanols.

The Mixed-Mode HPLC Solution

To resolve this, a mixed-mode stationary phase, such as the Primesep 100 column , is highly recommended[3].

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm, 100 Å)[3].

  • Mobile Phase: Isocratic mixture of Water, Acetonitrile (MeCN), and Sulfuric Acid (H₂SO₄) buffer[3].

  • Detection: UV absorbance at 220 nm[3].

Mechanistic Causality of the Method:

  • Dual Retention Mechanism: The Primesep 100 column contains embedded acidic functional groups. This allows the protonated primary amine of 4-AEBSA to be retained via cation-exchange, while the benzenesulfonamide ring is retained via hydrophobic reverse-phase interactions[3].

  • Buffer Selection: Sulfuric acid (H₂SO₄) is utilized to maintain an acidic mobile phase (pH < 3). This ensures the primary amine is fully protonated for consistent ion-exchange retention[3]. Furthermore, unlike TFA or typical organic buffers, H₂SO₄ is highly UV-transparent, allowing for sensitive low-UV detection at 220 nm without baseline noise[3].

By integrating this mixed-mode HPLC method with the self-validating shake-flask protocol, researchers can achieve highly reproducible, thermodynamically sound solubility profiles for 4-AEBSA across any solvent matrix.

References

  • SIELC Technologies - HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100. Retrieved from:[Link]

  • ChemBK - 4-(2-aminoethyl)benzenesulfonamide (intermediate of glibenclamide,glipizide,gliquidone). Retrieved from: [Link]

  • LookChem - 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide. Retrieved from: [Link]

  • Synthetic Molecules Pvt. Ltd. - 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from: [Link]

  • Scribd - Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from: [Link]

Sources

Methodological & Application

Analytical methods for 4-(2-Aminoethyl)benzenesulfonamide purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of 4-(2-Aminoethyl)benzenesulfonamide

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(2-Aminoethyl)benzenesulfonamide is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably sulfonylurea drugs like Glipizide and Gliquidone, which are essential in the management of diabetes.[1][2] The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, which can arise from the synthetic pathway, degradation, or storage, can lead to the formation of toxic by-products, reduce the therapeutic efficacy of the API, or compromise its stability.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a multi-faceted analytical strategy for the robust purity assessment of 4-(2-Aminoethyl)benzenesulfonamide. We move beyond simple protocols to explain the scientific rationale behind the selection of analytical techniques, emphasizing a self-validating system where orthogonal methods are used to build a comprehensive purity profile. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring regulatory compliance and scientific rigor.[3][4]

Analyte at a Glance: Physicochemical Properties

A foundational understanding of the analyte's properties is essential before commencing any analytical work.

PropertyValueSource(s)
Chemical Name 4-(2-Aminoethyl)benzenesulfonamide[5]
Synonyms 4-(2-Aminoethyl)benzene-1-sulfonamide, 2-(4-Sulfamoylphenyl)ethylamine[1][6]
CAS Number 35303-76-5[6]
Molecular Formula C₈H₁₂N₂O₂S[5]
Molecular Weight 200.26 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 150-152 °C[7][8]

Primary Quantitative Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic molecules like 4-(2-Aminoethyl)benzenesulfonamide.[9] Specifically, a stability-indicating reversed-phase (RP-HPLC) method is the gold standard. This technique separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9][10] The method's high sensitivity, precision, and robustness make it ideal for routine quality control and quantitative impurity profiling.[11]

Logical Workflow for HPLC Purity Analysis

The following diagram outlines the systematic process for determining purity using HPLC.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Mobile Phase Preparation (Aqueous Buffer & Organic Solvent) D System Equilibration (Pump mobile phase until baseline is stable) A->D B Standard Solution Preparation (Reference Standard, ~1.0 mg/mL) E System Suitability Test (SST) (Inject Standard Solution) B->E C Sample Solution Preparation (Test Article, ~1.0 mg/mL) F Sample Analysis (Inject Blank, Standard, and Sample Solutions) C->F D->E E->F E->F If SST passes G Chromatogram Integration (Integrate all peaks) F->G H Purity Calculation (% Purity = [Area_Main / Area_Total] x 100) G->H I Reporting (Compile results, check against specifications) H->I

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol for RP-HPLC Analysis

This protocol is designed to be a robust starting point for method development and validation.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Chemicals: 4-(2-Aminoethyl)benzenesulfonamide reference standard (purity ≥99.5%), Acetonitrile (HPLC grade), Phosphoric acid (analytical grade), and HPLC grade water.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent ionization state of the basic amino group, leading to better peak shape.[9]
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC providing good elution strength for the analyte.[9]
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30-32 min: 70% to 5% B; 32-40 min: 5% BA gradient is crucial for a stability-indicating method, ensuring elution of both polar and non-polar impurities within a reasonable run time.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[11]
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Detection UV at 220 nm or 265 nmThe compound has UV absorbance in this region; a PDA detector can be used to check for peak purity across the spectrum.[6][11]
Injection Volume 5-10 µLSmall volume to prevent peak overload and distortion.[11]

3. Solution Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[10]

  • Test Sample Solution (approx. 1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.[10]

4. Analysis Procedure & Data Interpretation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by injecting the standard solution multiple times (n=5). Key SST parameters include tailing factor (<2.0), theoretical plates (>2000), and %RSD of peak area (<2.0%).

  • Once SST criteria are met, inject the diluent (as a blank), followed by the standard and test sample solutions.

  • Integrate all peaks in the chromatogram for the test sample, disregarding any peaks from the blank.

  • Calculate the purity using the area percentage method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

This method must be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[3][12]

Orthogonal and Complementary Analytical Methods

Trustworthiness through Orthogonality: Relying on a single analytical technique is insufficient for a complete purity profile. Orthogonal methods, which measure the same attribute (purity) using different physicochemical principles, provide a self-validating system.

Structural Confirmation and Identification: MS and NMR

Expertise & Rationale: While HPLC quantifies impurities, it does not definitively identify them. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.

  • Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), MS confirms the molecular weight of the main peak and provides molecular weights for unknown impurity peaks, which is the first step in their identification.[13] The expected [M+H]⁺ ion for 4-(2-Aminoethyl)benzenesulfonamide would be at m/z 201.07.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide the definitive structural confirmation of the bulk material by showing the specific chemical environment of each proton and carbon atom.[5][14] It is also a powerful tool for identifying and quantifying impurities without the need for a reference standard for each impurity, provided the structures are known.

Rapid Screening: Thin-Layer Chromatography (TLC)

Expertise & Rationale: TLC is a simple, cost-effective, and rapid chromatographic technique used for preliminary purity checks and monitoring reaction progress.[10][15] It can quickly reveal the presence of major impurities.

Protocol Snippet for TLC:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 8:2 v/v) can be a good starting point.

  • Sample Preparation: Dissolve the sample in methanol (~10 mg/mL).[10]

  • Visualization: Examine the developed and dried plate under UV light at 254 nm. For enhanced visualization of sulfonamides, the plate can be sprayed with a fluorescamine solution, which makes them appear as yellow-green fluorescent spots under 366 nm UV light.[10][16] The presence of secondary spots indicates impurities.

Absolute Purity (Assay): Non-Aqueous Titration

Expertise & Rationale: HPLC provides a relative purity value (area percent), which assumes all components have a similar detector response. A titrimetric assay provides an absolute purity value based on a stoichiometric reaction. For 4-(2-Aminoethyl)benzenesulfonamide, which has a basic amino group, a non-aqueous acid-base titration is suitable.[17]

Protocol Snippet for Titration:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Endpoint Detection: Potentiometric determination or using a visual indicator like crystal violet.

  • The assay value from titration should be in agreement with the purity value obtained from HPLC for a high-purity sample.

Integrated Quality Control Strategy

A robust quality control (QC) strategy integrates these methods to provide a complete picture of the sample's purity and identity.

QC_Strategy cluster_input Sample Batch cluster_methods Analytical Methods cluster_output Final Assessment Sample 4-(2-Aminoethyl)benzenesulfonamide (Bulk Substance) HPLC HPLC (Relative Purity & Impurity Profile) Sample->HPLC TLC TLC (Rapid Screening) Sample->TLC Titration Titration (Assay / Absolute Purity) Sample->Titration Spectroscopy Spectroscopy (NMR, MS) (Identity & Structural Confirmation) Sample->Spectroscopy Result Comprehensive Purity & Identity Profile HPLC->Result TLC->Result Titration->Result Spectroscopy->Result Decision Batch Release Decision (Pass / Fail) Result->Decision

Caption: Integrated strategy for quality control.

Conclusion

The purity assessment of 4-(2-Aminoethyl)benzenesulfonamide requires a scientifically sound, multi-tiered approach. While RP-HPLC stands as the primary tool for quantitative analysis of purity and impurities, its data must be contextualized and validated by orthogonal methods. Spectroscopic techniques like NMR and MS confirm identity and structure, while titrimetric assays provide an absolute measure of purity. This integrated strategy ensures a comprehensive understanding of the material's quality, directly supporting the development of safe and effective pharmaceutical products. Adherence to established guidelines, such as those from the ICH, is paramount for ensuring data integrity and regulatory acceptance.

References

  • A Comparative Guide to the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. (2023). SIELC Technologies.
  • Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • What is the method of analysis of sulphonamides? (2023). Quora. [Link]

  • A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Oxford Academic. [Link]

  • Analysis of sulfonamides. (2015). Slideshare. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. SIELC Technologies. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Patsnap. [Link]

  • Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII. (2015). PubMed, National Institutes of Health. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. Pharmaffiliates. [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). MDPI. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide CAS#: 35303-76-5. ChemWhat. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. Jigs Chemical. [Link]

Sources

Application Note: Advanced Synthesis Protocols for Glimepiride via the 4-(2-Aminoethyl)benzenesulfonamide Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Glimepiride is a potent, third-generation sulfonylurea antidiabetic agent that manages Type 2 diabetes by stimulating pancreatic β-cell insulin secretion . Historically, the traditional industrial synthesis (e.g., the original Hoechst process) relied on the late-stage chlorosulfonation of a 2-phenylethyl-substituted pyrroline derivative . This harsh electrophilic aromatic substitution step inherently produces a difficult-to-separate mixture of ortho- and para-substituted sulfonyl chlorides, which significantly reduces the overall yield of the desired para-isomer and necessitates exhaustive downstream purification .

To circumvent these thermodynamic and purification bottlenecks, modern synthetic routes utilize 4-(2-aminoethyl)benzenesulfonamide as a pre-formed, isomerically pure building block [[1]](). By coupling this intermediate with an activated pyrrolinone derivative, chemists can completely bypass late-stage sulfonation. This strategic choice eliminates ortho-isomer impurities by design, establishing a highly convergent, self-validating synthetic system that maximizes Active Pharmaceutical Ingredient (API) purity .

Mechanistic Pathway & Causality

The synthesis is driven by two highly controlled nucleophilic addition-elimination reactions:

  • Step 1: Amide Bond Formation (The Coupling Step) The primary aliphatic amine of 4-(2-aminoethyl)benzenesulfonamide is highly nucleophilic. However, directly reacting it with the unactivated 3-ethyl-4-methyl-3-pyrrolin-2-one is thermodynamically unfavorable. To overcome this activation energy barrier, the pyrrolinone is first converted into a reactive carbamate (e.g., using phenyl chloroformate or 4-nitrophenyl chloroformate) . The amine attacks the electrophilic carbonyl of the carbamate, displacing the phenoxide leaving group. This causality—pre-activation followed by displacement—ensures high yields without requiring extreme thermal degradation conditions.

  • Step 2: Sulfonylurea Linkage Formation The resulting glimepiride sulfonamide intermediate contains a weakly nucleophilic sulfonamide nitrogen. In the presence of a mild base, this nitrogen attacks the highly electrophilic carbon of trans-4-methylcyclohexyl isocyanate [[2]](). The base deprotonates the sulfonamide, increasing its nucleophilicity, which drives the equilibrium toward the stable sulfonylurea final product. Alternatively, to avoid handling highly toxic isocyanates, a carbamate equivalent like phenyl (trans-4-methylcyclohexyl)carbamate can be utilized for a greener, phosgene-free pathway .

Pathway Visualization

G N1 3-Ethyl-4-methyl-3-pyrrolin-2-one (Starting Material) N2 Activation via Chloroformate N1->N2 N3 Activated Pyrroline Carbamate N2->N3 N5 Nucleophilic Acyl Substitution (Coupling) N3->N5 N4 4-(2-Aminoethyl)benzenesulfonamide (Isomerically Pure Intermediate) N4->N5 N6 Glimepiride Sulfonamide Intermediate N5->N6 N8 Sulfonylurea Formation (Base Catalyzed) N6->N8 N7 trans-4-Methylcyclohexyl isocyanate (or Carbamate Equivalent) N7->N8 N9 Glimepiride (API) High Purity, No Ortho-Isomers N8->N9

Workflow for Glimepiride synthesis via 4-(2-aminoethyl)benzenesulfonamide.

Experimental Protocols

Note: The following step-by-step methodologies are adapted from validated pharmaceutical processes to ensure high-purity API generation.

Protocol A: Synthesis of the Glimepiride Sulfonamide Intermediate

Objective: Synthesize 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide.

  • Preparation : In a clean, dry 1 L round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of activated pyrroline carbamate (e.g., phenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate) in 500 mL of anhydrous toluene .

  • Addition : Add 0.105 mol (a slight stoichiometric excess) of 4-(2-aminoethyl)benzenesulfonamide [[3]]([Link]).

  • Catalysis : Introduce 0.12 mol of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the phenol byproduct and driving the nucleophilic attack forward.

  • Reaction : Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor the disappearance of the starting material via HPLC.

  • Workup : Cool the mixture to room temperature. The intermediate sulfonamide will precipitate as a white solid. Filter the solid, wash with cold toluene (2 x 50 mL) followed by water (100 mL) to remove residual TEA salts, and dry under vacuum at 60°C.

Protocol B: Synthesis of Glimepiride (API)

Objective: Form the final sulfonylurea linkage.

  • Preparation : Suspend 0.05 mol of the glimepiride sulfonamide intermediate (from Protocol A) in 250 mL of anhydrous acetonitrile or acetone [[4]]([Link]).

  • Addition : Slowly add 0.055 mol of trans-4-methylcyclohexyl isocyanate dropwise over 15 minutes . (Safety Note: Isocyanates are severe respiratory irritants and potential genotoxins; perform strictly inside a certified fume hood).

  • Reaction : Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃). Stir the reaction mixture at 60°C for 3 hours.

  • Crystallization : Cool the mixture to 0–5°C to induce crystallization.

  • Purification : Filter the crude API and recrystallize from a mixture of ethanol and water (or N-methyl-2-pyrrolidone) to isolate the desired highly pure polymorphic form .

Protocol C: Analytical Validation for Genotoxic Impurities (HPLC)

Objective: Quantify residual trans-4-methylcyclohexyl isocyanate, a known Potential Genotoxic Impurity (PGI) .

  • Sample Prep : Dissolve 100 mg of Glimepiride API in 100 mL of dichloromethane (DCM) .

  • Chromatography : Utilize a C18 reverse-phase column with an Acetonitrile/Water mobile phase gradient.

  • Detection : UV detection at 225 nm. Causality: Validating the Limit of Detection (LOD) to <0.18 μg/mL is critical to ensure the API meets stringent regulatory safety thresholds for PGIs prior to formulation .

Data Presentation: Route Comparison

Synthetic ParameterTraditional Route (Hoechst Process)Advanced Route (Amine Intermediate)
Key Intermediate 2-Phenylethyl isocyanate4-(2-Aminoethyl)benzenesulfonamide
Sulfonation Step Late-stage (Harsh, yields mixed isomers)Early-stage (Pre-synthesized, high purity)
Ortho-Isomer Impurity High (Requires extensive purification)Negligible (Eliminated by design)
Phosgene/Isocyanate Use High (Required in multiple steps)Low/None (Can use carbamate equivalents)
Overall API Yield ~50-60%>75%

References

  • U.S. Patent US20070082943A1 - Process for preparation of substantially pure glimepiride.
  • U.S. Patent US4379785A - Heterocyclic substituted sulfonyl ureas, and their use.
  • U.S. Patent US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • CN113866329A - Method for detecting isocyanate potential genotoxicity impurities in glimepiride tablet.
  • Synthesis and Characterization of a Novel Polymorph of Glimepiride. Austin Publishing Group.[Link]

Sources

Application Note: Molecular Docking Protocol for 4-(2-Aminoethyl)benzenesulfonamide against Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. In the context of oncology and drug development, targeting specific CA isoforms is a highly validated therapeutic strategy. Carbonic Anhydrase IX (CA IX) is a transmembrane protein heavily overexpressed in hypoxic solid tumors, where it regulates intracellular pH and promotes tumor survival, making it a prime target for antimetastatic therapy [1]. Conversely, Carbonic Anhydrase II (CA II) is a widely distributed cytosolic isoform; avoiding its inhibition is critical to minimizing off-target systemic toxicity.

4-(2-Aminoethyl)benzenesulfonamide (also known as homosulfanilamide) serves as a highly effective primary sulfonamide pharmacophore [2]. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CA active site. Meanwhile, the flexible ethylamine tail extends toward the hydrophilic/hydrophobic rims of the binding pocket, providing a structural basis for engineering isoform selectivity [3]. This application note details a rigorously validated, self-calibrating molecular docking protocol using AutoDock Vina to model these critical interactions.

Mechanistic Pathway: Target Biology

Understanding the biological microenvironment dictates our structural modeling approach. In rapidly growing solid tumors, hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates CA IX expression. The enzyme acidifies the extracellular tumor microenvironment, which directly promotes tissue invasion, metastasis, and chemoresistance [1].

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Acidification Extracellular Acidification CAIX->Acidification Catalyzes CO2 Hydration Survival Tumor Survival & Metastasis Acidification->Survival Promotes Ligand 4-(2-Aminoethyl)benzenesulfonamide (Inhibitor) Ligand->CAIX Blocks Zn2+ Active Site

Figure 1: Hypoxia-induced CA IX signaling pathway and mechanism of sulfonamide inhibition.

Experimental Methodology: Self-Validating Docking Protocol

To ensure high-fidelity predictions, this protocol employs a self-validating workflow. By first re-docking the native co-crystallized ligand of the target structure, we establish a baseline Root Mean Square Deviation (RMSD) threshold (<2.0 Å) to confirm the accuracy of our grid parameters before evaluating the target ligand.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 4: Post-Docking Analysis Prot Protein Prep (CA IX: PDB 5FL4) Remove H2O, Add Polar H, Retain Zn2+ Grid Phase 2: Grid Generation Center on Zn2+ (His94, His96, His119) Dimensions: 20x20x20 Å Prot->Grid Lig Ligand Prep 4-(2-Aminoethyl)benzenesulfonamide Minimize Energy, Assign Gasteiger Dock Phase 3: AutoDock Vina Execution Exhaustiveness = 32 Lig->Dock Grid->Dock Score Binding Energy Evaluation (kcal/mol) Dock->Score Interact Interaction Profiling (H-bonds, Metal Coordination) Dock->Interact

Figure 2: Step-by-step molecular docking workflow for sulfonamide-based inhibitors.

Step 1: Ligand Preparation
  • Structure Generation: Obtain the SMILES string for 4-(2-Aminoethyl)benzenesulfonamide (NS(=O)(=O)c1ccc(CCN)cc1).

  • 3D Conversion & Minimization: Use Avogadro or OpenBabel to generate the 3D conformer. Apply the MMFF94 force field to minimize the geometry.

    • Causality: Proper 3D energy minimization prevents artificial steric clashes during the initial conformational search phase of docking.

  • Charge Assignment: Import the molecule into AutoDockTools (ADT). Add Gasteiger partial charges and merge non-polar hydrogens.

    • Causality: AutoDock Vina utilizes a united-atom scoring function; however, polar hydrogens are strictly required for the algorithm to accurately identify hydrogen bond donors (e.g., the primary amine and sulfonamide groups) [4].

  • Output: Save the prepared ligand as a .pdbqt file.

Step 2: Protein Preparation
  • Target Selection: Download high-resolution X-ray crystal structures from the Protein Data Bank (PDB). Use PDB: 5FL4 (resolution 1.82 Å) for CA IX [5] and PDB: 1LUG (resolution 0.95 Å) for CA II [6].

  • Cleaning the Structure: Strip all co-crystallized water molecules and heteroatoms, except the catalytic Zn²⁺ ion .

    • Causality: The Zn²⁺ ion is the primary structural anchor for sulfonamide binding. Removing it would collapse the scoring function's ability to predict the correct coordinate covalent bond pose.

  • Protonation: Add polar hydrogens at pH 7.4 using ADT or PDB2PQR. Ensure the catalytic histidines (His94, His96, His119) coordinating the Zn²⁺ are appropriately protonated (typically neutral with epsilon/delta nitrogens oriented toward the metal).

  • Output: Save the receptor as a .pdbqt file.

Step 3: Grid Box Definition

The grid box must encompass the Zn²⁺ ion and the adjacent hydrophobic/hydrophilic pockets.

  • Center: Define the coordinates directly on the Zn²⁺ ion. For CA IX (PDB: 5FL4), the center is approximately x = 11.9, y = -2.5, z = 15.8 [5].

  • Dimensions: Set the search space to 20 × 20 × 20 Å.

    • Causality: This volume is large enough to allow the flexible ethylamine tail of 4-(2-Aminoethyl)benzenesulfonamide to freely sample the outer rim of the active site without wasting computational resources on distal, irrelevant cavities.

Step 4: AutoDock Vina Execution

Run the docking simulation via the command line. It is critical to increase the exhaustiveness parameter to 32 (the default is 8) [6].

  • Causality: The ethylamine tail possesses multiple rotatable bonds. Higher exhaustiveness ensures the conformational search algorithm thoroughly samples the torsional space, significantly reducing the risk of converging on a false local minimum.

Quantitative Data & Expected Outcomes

Post-docking analysis should be conducted using visualization tools like PyMOL and interaction profilers like PLIP. The sulfonamide moiety is expected to displace the zinc-bound water molecule, forming a coordinate bond with Zn²⁺ and a critical hydrogen bond with the backbone of Thr199 [5].

Table 1: Comparative Docking Parameters and Expected Interaction Profiles

Target IsoformPDB IDSubcellular LocalizationGrid Center (x, y, z)Expected Binding EnergyKey Interacting Residues
CA II 1LUGCytosolic (Off-target)-5.5, 3.2, 14.8-6.2 to -6.8 kcal/molZn²⁺, Thr199, Glu106, His94
CA IX 5FL4Transmembrane (Target)11.9, -2.5, 15.8-7.0 to -7.5 kcal/molZn²⁺, Thr199, Thr200, His94, Gln92

Note: Binding energies are approximations based on established Vina scoring functions for primary benzenesulfonamides against CA isoforms [7].

Troubleshooting & Self-Validation

  • Issue: The sulfonamide nitrogen fails to coordinate with the Zn²⁺ ion in the top poses.

  • Solution: Verify the partial charges on the Zn²⁺ ion and the sulfonamide nitrogen. While Vina's default scoring function handles metal coordination implicitly via distance-dependent terms, incorrect protonation of the sulfonamide (it should be capable of donating a hydrogen to Thr199 while coordinating the metal) can skew results.

  • Validation Checkpoint: Always dock a known reference inhibitor (e.g., Acetazolamide or the native co-crystallized ligand) first. If the predicted pose deviates by an RMSD > 2.0 Å from the crystal structure, re-evaluate the grid center and side-chain protonation states before proceeding with 4-(2-Aminoethyl)benzenesulfonamide.

References

  • Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line.Taylor & Francis.
  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties.PMC, National Institutes of Health.
  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides.PMC, National Institutes of Health.
  • AutoDock Vina Documentation.ReadTheDocs.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy.MDPI.
  • MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn.PMC, National Institutes of Health.
  • Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis.Taylor & Francis.

Application Note: In Vitro Assay for Testing Antimicrobial Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and CLSI-compliant broth microdilution protocols.

Introduction & Mechanistic Rationale

Sulfonamides are a foundational class of synthetic antimicrobial agents. As structural analogs of para-aminobenzoic acid (PABA), sulfonamide derivatives act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) [1]. By blocking the condensation of PABA with dihydropterin pyrophosphate (DHPP), sulfonamides halt the de novo synthesis of bacterial folates, which are essential precursors for DNA and RNA synthesis.

When evaluating novel sulfonamide derivatives in vitro, researchers frequently encounter false-resistance artifacts. This is almost exclusively driven by poor experimental design regarding media selection. If the testing medium contains high levels of exogenous thymidine or thymine, bacteria can bypass the inhibited folate pathway by scavenging these pyrimidines directly from the environment [2]. Therefore, understanding the biochemical pathway is critical to designing a valid assay.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfa Sulfonamide Derivatives Sulfa->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHP->DHF DHFS THF Tetrahydrofolic Acid (DNA/RNA Precursors) DHF->THF DHFR

Caption: Inhibition of the bacterial de novo folate synthesis pathway by sulfonamide derivatives.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness and reproducibility, the assay must be built as a self-validating system based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

Media Selection: The Thymidine Problem

You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that is certified to have low thymine and thymidine content. Standard nutrient broths or unoptimized MHB will virtually eliminate sulfonamide activity [4]. If fastidious organisms are being tested, lysed horse blood can be added, as it contains thymidine phosphorylase, an enzyme that actively degrades interfering thymidine [4].

Quality Control (QC) Strain Validation

To prove that your CAMHB is free of thymidine antagonism, every assay run must include the QC strain Enterococcus faecalis ATCC 29212 . E. faecalis is unique because it can readily utilize exogenous folates. By testing this strain against a known standard (e.g., Trimethoprim/Sulfamethoxazole), you validate the integrity of the media. If the MIC for the QC strain falls within the CLSI acceptable range (≤ 0.5/9.5 µg/mL), the media is validated, and the data for your novel derivatives can be trusted [5].

Protocol: CLSI-Compliant Broth Microdilution Assay

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) for novel sulfonamide derivatives.

Materials Required
  • Media: Low-thymidine Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compounds: Novel sulfonamide derivatives (Test) and Sulfamethoxazole (Control).

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solutions (ensure final assay concentration ≤ 1% v/v to prevent solvent toxicity).

  • Bacterial Strains: Target pathogens (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and QC strain (E. faecalis ATCC 29212).

Step-by-Step Methodology
  • Compound Stock & Dilution Preparation:

    • Dissolve the sulfonamide derivatives in 100% DMSO to create a 10 mg/mL stock.

    • In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

    • Add 100 µL of the working compound solution (diluted in CAMHB) to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 11. Discard 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Standardization:

    • Select 3–5 well-isolated colonies from an overnight agar plate and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13).

    • Dilute this suspension 1:150 in CAMHB to yield a working inoculum of 1×106 CFU/mL.

  • Inoculation:

    • Add 50 µL of the working inoculum to all wells. This brings the final well volume to 100 µL and the final bacterial concentration to the CLSI-mandated 5×105 CFU/mL [3].

  • Incubation:

    • Seal the plate with a breathable membrane to prevent evaporation.

    • Incubate at 35 ± 2°C in ambient air for 16 to 20 hours.

MICWorkflow Step1 1. Media Preparation Prepare CAMHB (Ensure low thymidine/thymine) Step2 2. Compound Dilution Perform 2-fold serial dilutions of sulfonamide derivatives in 96-well plate Step1->Step2 Step4 4. Inoculation Dispense standardized inoculum into each well containing compound Step2->Step4 Step3 3. Inoculum Standardization Adjust bacterial suspension to 0.5 McFarland Dilute to 5 x 10^5 CFU/mL final concentration Step3->Step4 Step5 5. Incubation Incubate at 35 ± 2°C for 16-20 hours (Ambient air) Step4->Step5 Step6 6. MIC Determination Read lowest concentration inhibiting ≥80% growth (Account for sulfonamide 'trailing' effect) Step5->Step6

Caption: Standardized workflow for broth microdilution MIC determination of sulfonamides.

Data Interpretation: The "Trailing" Effect

A major pitfall in sulfonamide testing is misreading the MIC endpoint. Unlike bactericidal drugs (e.g., beta-lactams) that produce a stark, clear well at the MIC, sulfonamides are bacteriostatic and often exhibit a "trailing effect" [1].

Causality of Trailing: Because sulfonamides inhibit de novo folate synthesis, bacteria can utilize pre-formed, intracellular stores of folates to undergo several rounds of replication before growth completely arrests. This results in a faint haze or a small bacterial button (usually <1 mm) in wells containing drug concentrations well above the true MIC.

Reading Rule: Do not look for absolute optical clarity. The MIC for sulfonamides is defined as the lowest concentration that inhibits ≥ 80% of visible growth compared to the drug-free growth control well [1].

Quantitative Data Summary

The table below outlines how to structure and validate your assay data, including expected ranges for standard controls and hypothetical novel derivatives.

Compound / StrainE. coli ATCC 25922 (µg/mL)S. aureus ATCC 29213 (µg/mL)E. faecalis ATCC 29212 (QC) (µg/mL)
Sulfamethoxazole (Control) 8 - 3216 - 64N/A
Trimethoprim/Sulfamethoxazole ≤ 0.5 / 9.5≤ 0.5 / 9.5≤ 0.5 / 9.5 (Validates Media)
Novel Derivative A 48Testing Optional
Novel Derivative B >128 (Resistant)64Testing Optional

Note: If the Trimethoprim/Sulfamethoxazole MIC for E. faecalis ATCC 29212 exceeds the specified range, the CAMHB contains excessive thymidine, and all data for Novel Derivatives A and B must be discarded.

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition." CLSI. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition." CLSI. Available at:[Link]

  • Basic Medical Key. "Antimicrobial Susceptibility on Solid Media." Basic Medical Key. Available at:[Link]

  • American Society for Microbiology (ASM). "Kirby-Bauer Disk Diffusion Susceptibility Test Protocol." ASM MicrobeLibrary. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in Crude 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis of 4-(2-Aminoethyl)benzenesulfonamide. As a key intermediate in the synthesis of several sulfonylurea hypoglycemic drugs like glipizide and glibenclamide, its purity is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common purity issues.

Understanding the Synthetic Landscape

The most prevalent synthetic route to 4-(2-Aminoethyl)benzenesulfonamide begins with β-phenylethylamine and proceeds through a four-step sequence: acetylation, chlorosulfonation, amination, and hydrolysis.[3][4] Each step presents unique challenges that can introduce impurities, impacting the final product's quality.

Synthesis_Pathway cluster_0 Synthetic Workflow for 4-(2-Aminoethyl)benzenesulfonamide A β-Phenylethylamine B N-Acetyl-2-phenylethylamine A->B 1. Acetylation (Acetic Anhydride or Acetic Acid) C 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride B->C 2. Chlorosulfonation (Chlorosulfonic Acid) D 4-[2-(Acetylamino)ethyl]benzenesulfonamide C->D 3. Amination (Aqueous Ammonia) E 4-(2-Aminoethyl)benzenesulfonamide (Crude Product) D->E 4. Hydrolysis (Acid or Base) F Purified Product E->F 5. Purification (Recrystallization)

Caption: A common multi-step synthesis route for 4-(2-Aminoethyl)benzenesulfonamide.[1][3]

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems encountered during the synthesis and purification of 4-(2-Aminoethyl)benzenesulfonamide in a question-and-answer format.

Q1: My final product is off-white, yellow, or even greenish, not the expected white crystalline solid. What causes this discoloration, and how can I fix it?

Answer: Discoloration in the crude or even purified product is a common issue that typically points to the presence of oxidized impurities or residual starting materials from the chlorosulfonation step.

  • Causality: The chlorosulfonation of N-acetyl-2-phenylethylamine is a highly exothermic and aggressive reaction. If the temperature is not strictly controlled (typically kept below 50-60°C), side reactions, including oxidation and charring, can occur, leading to colored, often tarry, impurities that are difficult to remove.[4] Incomplete reaction or quenching can also leave traces of reactive intermediates.

  • Troubleshooting Steps:

    • Revisit Chlorosulfonation: Ensure slow, portion-wise addition of the acetylated intermediate to the chlorosulfonic acid with vigorous stirring and efficient cooling (ice bath). The reaction temperature should be carefully monitored and maintained within the recommended range.[4]

    • Decolorization during Purification: During the recrystallization workup, you can add a small amount of activated charcoal to the hot solution.[4] The charcoal will adsorb many of the colored impurities.

      • Protocol: Add 1-2% w/w of activated charcoal relative to your crude product to the hot solvent mixture. Boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] Be aware that excessive charcoal can lead to product loss through adsorption.

    • Solvent Choice: Ensure the solvent used for purification is appropriate. For sulfonamides, aqueous mixtures of isopropanol or ethanol are often effective.[5][6]

Troubleshooting_Discoloration Start Crude Product is Discolored (Yellow, Green, Brown) Check_Chloro Review Chlorosulfonation Step: - Was temperature controlled (<60°C)? - Was addition slow and controlled? Start->Check_Chloro Refine_Purification Refine Purification Protocol Check_Chloro->Refine_Purification If protocol was followed Charcoal Incorporate Activated Charcoal Step (1-2% w/w in hot solvent) Refine_Purification->Charcoal Hot_Filter Perform Hot Gravity Filtration Charcoal->Hot_Filter Recrystallize Recrystallize from appropriate solvent (e.g., Isopropanol/Water) Hot_Filter->Recrystallize Result White Crystalline Product Recrystallize->Result

Caption: Decision workflow for addressing discolored product.

Q2: HPLC analysis of my crude product shows multiple impurity peaks. What are the most likely impurities and where do they come from?

Answer: The identity and source of impurities depend heavily on the specific reaction step where control was lost. Here are the most common culprits:

  • Unreacted Starting Material (N-Acetyl-2-phenylethylamine): If the chlorosulfonation did not go to completion, you would see this starting material in your intermediate steps. It is typically removed during the final hydrolysis and workup.

  • Isomeric Impurities (ortho- and meta-isomers): The sulfonation of the aromatic ring is strongly directed to the para position due to the ethylamine substituent. However, under harsh conditions (e.g., high temperatures), small amounts of the ortho and meta isomers of the sulfonyl chloride can form. These isomers will carry through the subsequent amination and hydrolysis steps, resulting in impurities that are very difficult to separate from the desired para product due to their similar polarities.

  • Di-sulfonated Species: If an excess of chlorosulfonic acid is used or the reaction temperature is too high, di-sulfonation of the aromatic ring can occur.

  • Hydrolyzed Sulfonyl Chloride: The intermediate 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride is highly reactive and sensitive to moisture. If it is exposed to water before the amination step, it will hydrolyze to the corresponding sulfonic acid, which will appear as a highly polar impurity.

  • Incomplete Hydrolysis: The presence of 4-[2-(Acetylamino)ethyl]benzenesulfonamide indicates that the final hydrolysis step did not go to completion.[1]

Impurity Potential Source Expected HPLC Behavior (Relative to Product)
N-Acetyl-2-phenylethylamineIncomplete chlorosulfonationLess polar, shorter retention time in RP-HPLC
Ortho/Meta IsomersPoor regioselectivity in chlorosulfonationVery similar polarity, may co-elute or appear as a shoulder on the main peak
Di-sulfonated ByproductsHarsh chlorosulfonation conditionsMore polar, longer retention time in RP-HPLC
4-[2-(Acetylamino)ethyl]benzenesulfonic acidPremature hydrolysis of sulfonyl chlorideHighly polar, much longer retention time in RP-HPLC
4-[2-(Acetylamino)ethyl]benzenesulfonamideIncomplete final hydrolysisLess polar than the final product, shorter retention time
Q3: My purification by recrystallization is failing. The product either "oils out" or no crystals form at all. What should I do?

Answer: Recrystallization failures are common when the crude product has a high impurity load or when the solvent system is not optimal.[5] Sulfonamides, being crystalline compounds, are generally good candidates for purification by recrystallization.[7]

  • "Oiling Out": This occurs when the solute separates from the solution as a liquid instead of a solid. It often happens if the solution is cooled too quickly or if the concentration of impurities is high, depressing the melting point of the mixture below the temperature of the solution.[5]

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation slightly, and then allow the solution to cool much more slowly (e.g., by leaving it on the benchtop to cool to room temperature before moving to an ice bath).[5]

  • No Crystal Formation: This usually indicates one of two things: either too much solvent was used, and the solution is not supersaturated upon cooling, or the solution is supersaturated, but crystallization has not been initiated.[5]

    • Solution 1 (Too much solvent): Gently heat the solution to evaporate some of the solvent, increasing the concentration of the product. Then, allow it to cool again.

    • Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of the pure product, add it as a "seed crystal" to initiate crystallization.[5]

Problem Primary Cause(s) Recommended Solution(s)
"Oiling Out" High impurity level; Cooling too rapidly; Improper solvent.Re-heat, add more solvent, cool slowly; Consider pre-purification (e.g., column chromatography).[5]
No Crystals Form Too much solvent used (not supersaturated); Supersaturated but no nucleation.Boil off excess solvent; Induce crystallization (scratching, seed crystal).[5]
Low Recovery Solvent is too good (high solubility at low temp); Premature crystallization during hot filtration.Choose a solvent with lower solubility at cold temperatures; Pre-heat filtration apparatus.[5]

Key Experimental Protocols

Protocol 1: Recrystallization of Crude 4-(2-Aminoethyl)benzenesulfonamide

This protocol is designed to purify the crude product, removing residual starting materials and side-products. An isopropanol/water solvent system is often effective for sulfonamides.[5][6]

  • Solvent Selection: Prepare a 70:30 mixture of isopropanol and water.

  • Dissolution: Place the crude 4-(2-Aminoethyl)benzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of the hot isopropanol/water solvent mixture required to fully dissolve the solid. This should be done on a hot plate with stirring. Aim for a solution that is near saturation.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add 1-2% w/w activated charcoal, and swirl. Re-heat to boiling for 2-5 minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent (the same 70:30 isopropanol/water mixture) to rinse away any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Caption: A generalized workflow for the recrystallization of sulfonamide products.[5]

Protocol 2: RP-HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for accurately determining the purity of 4-(2-Aminoethyl)benzenesulfonamide.[8][9] This Reverse-Phase (RP-HPLC) method is designed to separate the main compound from potential impurities.

Parameter Condition Rationale
HPLC System Standard system with UV or PDA detectorStandard equipment for purity analysis.[9]
Column C18 or C8 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic amines and sulfonamides.[9][10]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier improves peak shape for amines and provides buffering.[8][9]
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.[8]
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrateA gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CEnsures reproducible retention times.
Detection UV at 220 nm or 265 nmAromatic compounds absorb in this UV range.[8][10]
Injection Vol. 5-10 µLStandard injection volume.
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.

Purity Calculation: The purity is typically determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard of known purity should be used.[9]

Frequently Asked Questions (FAQs)

Q: How should I store the crude and purified 4-(2-Aminoethyl)benzenesulfonamide? A: The compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2] As an aromatic amine, it can be susceptible to air oxidation over time, which may lead to discoloration. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Q: My NMR spectrum looks clean, but the HPLC shows impurities. Why? A: NMR spectroscopy is an excellent tool for structural elucidation but can be less sensitive for detecting minor impurities (e.g., <1-2%) compared to HPLC with UV detection. Impurities may be hidden under the main product peaks or solvent signals in the NMR. HPLC is a separative technique specifically designed for quantifying the purity of a sample and is generally more sensitive for this purpose.[9][11]

Q: Can I use a different acid for the final hydrolysis step? A: Yes, while hydrochloric acid is commonly used for the hydrolysis of the acetyl protecting group, other acids like sulfuric acid can also be employed.[12] The key is to use conditions (concentration, temperature, time) that are sufficient to cleave the amide bond without causing degradation of the desired product, such as unwanted side reactions on the sulfonamide or ethylamine moieties.

References

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. Available from: [Link]

  • Patsnap. Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Available from: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • SIELC Technologies. 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Available from: [Link]

  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]

  • Scribd. Purification of Sulfanilamide by Crystallization. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • PubMed. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Available from: [Link]

  • Wikipedia. Sulfonamide. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, side reactions, and mechanistic pitfalls encountered during the synthesis of 4-(2-Aminoethyl)benzenesulfonamide (a vital intermediate for sulfonylurea drugs like glipizide and glibenclamide).

This guide abandons generic overviews in favor of field-proven, causality-driven troubleshooting. Every recommendation is grounded in chemical thermodynamics, kinetic control, and self-validating experimental design.

Mechanistic Workflow & Side Reaction Branching

To effectively troubleshoot, we must first map the synthesis pathway and identify where the reaction deviates from the desired trajectory. The synthesis typically follows a four-step route: Protection (Acetylation) Chlorosulfonation Amination Deprotection (Hydrolysis)[1].

SynthesisPathway A 2-Phenylethylamine B N-Phenethylacetamide (Protection) A->B Ac2O C 4-(2-Acetamidoethyl) benzenesulfonyl chloride (Chlorosulfonation) B->C ClSO3H (Excess) 0°C to 15°C S1 Ortho-substituted Isomer B->S1 High Temp (>40°C) D 4-(2-Acetamidoethyl) benzenesulfonamide (Amination) C->D NH3 (aq) <10°C S2 Sulfonic Acid (Hydrolysis Byproduct) C->S2 H2O / Poor Quench E 4-(2-Aminoethyl) benzenesulfonamide (Deprotection) D->E NaOH (aq) Reflux 5h S3 Incomplete Deprotection (Residual Acetamide) D->S3 Short Reflux Time

Caption: Synthesis pathway of 4-(2-Aminoethyl)benzenesulfonamide highlighting critical side-reaction branching points.

Troubleshooting Guides & FAQs

Category A: The Chlorosulfonation Step (The Critical Bottleneck)

The conversion of N-phenethylacetamide to 4-(2-acetamidoethyl)benzenesulfonyl chloride is the most sensitive step, prone to severe yield drops if the equilibrium is not strictly managed[2].

Q: My yield of the sulfonyl chloride intermediate is severely reduced, and I am isolating a highly polar, water-soluble byproduct. What is happening? A: You are observing the formation of the corresponding sulfonic acid.

  • Causality: Chlorosulfonation is a two-step equilibrium process. The first equivalent of chlorosulfonic acid ( ClSO3​H ) performs an electrophilic aromatic substitution to form the sulfonic acid, releasing HCl gas. A subsequent equivalent acts as a chlorinating agent to convert the sulfonic acid to the sulfonyl chloride, releasing H2​SO4​ . If the local temperature during the quench exceeds 15°C, or if environmental moisture is present, the highly reactive sulfonyl chloride rapidly hydrolyzes back to the sulfonic acid[1]. Furthermore, using less than a 4–5 molar excess of ClSO3​H fails to drive the thermodynamic equilibrium toward the chloride.

  • Resolution: Ensure strictly anhydrous conditions. Use a minimum of 4.5 equivalents of ClSO3​H . Quench the reaction by pouring the mixture over a massive excess of crushed ice rapidly with vigorous stirring to prevent localized exothermic heating.

Q: NMR analysis of my intermediate shows a secondary set of aromatic signals. How do I prevent regiochemical side reactions? A: You are detecting the ortho-substituted isomer or a di-sulfonylated byproduct.

  • Causality: The acetamidoethyl group is an ortho/para directing group. While steric hindrance strongly favors para-substitution, elevated temperatures provide the activation energy required to overcome this steric barrier, leading to ortho-substitution[3]. This is a classic example of losing kinetic control in favor of thermodynamic chaos.

  • Resolution: Strictly control the reaction temperature. The internal temperature must not exceed 20°C during the addition of N-phenethylacetamide, and should be maintained between 15°C and 25°C during the extended stirring phase.

Category B: Amination (Sulfonamide Formation)

Q: During the reaction with aqueous ammonia, I am losing product to a water-soluble byproduct instead of precipitating the sulfonamide. How can I optimize amidation? A: The sulfonyl chloride is undergoing competitive hydrolysis with water instead of reacting with the ammonia nucleophile.

  • Causality: While ammonia is a vastly superior nucleophile compared to water, the sheer molar excess of water in standard aqueous ammonia can drive hydrolysis if the ammonia concentration drops or if the reaction is too warm[1].

  • Resolution: Use highly concentrated aqueous ammonia (28-30%) and ensure it is freshly opened to guarantee high NH3​ titer. Alternatively, dissolve the sulfonyl chloride in an organic solvent (like dichloromethane or chloroform) and bubble anhydrous NH3​ gas through the solution at 0°C to completely eliminate water from the system[1].

Category C: Deprotection (Hydrolysis)

Q: The final hydrolysis step leaves 10-15% of the N-acetyl intermediate unreacted. Pushing the reflux time degrades the overall yield. What is the optimal approach? A: Amide hydrolysis is notoriously slow and requires harsh conditions, but prolonged exposure to extreme pH and heat can lead to oxidative degradation or partial cleavage of the sulfonamide group.

  • Causality: The equilibrium of amide hydrolysis in aqueous base (e.g., NaOH ) requires a significant excess of hydroxide and continuous thermal energy to drive the reaction forward. Pushing beyond 6 hours causes the degradation rate to outpace the hydrolysis rate.

  • Resolution: Use a 10-15% NaOH solution and reflux for exactly 4.5 to 5.0 hours[1]. Do not exceed 6 hours.

Quantitative Side-Reaction Analysis

The following table summarizes the primary side reactions, their causal factors, and the quantitative thresholds required to mitigate them.

Side ReactionPrimary Causal FactorMechanistic ReasonQuantitative ThresholdMitigation Strategy
Sulfonic Acid Formation Moisture / Poor QuenchHydrolysis of sulfonyl chloride >2% H2​O in system; Quench Temp >15∘C Anhydrous conditions; Rapid ice quench (1:5 mass ratio of reaction to ice).
Ortho-Substitution Elevated TemperatureKinetic vs. Thermodynamic controlInternal Temp >25∘C Maintain 0−15∘C during addition; max 25∘C during stirring.
Incomplete Amidation Slow NH3​ additionCompetitive hydrolysis by H2​O NH3​ concentration <20% Use 28% NH3​(aq) or NH3​(g) in DCM at <10∘C .
Residual Acetamide Insufficient HydrolysisHigh activation energy of amide bondReflux time <4 hours 10−15% NaOH , reflux 5 hours exactly.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol for the critical Chlorosulfonation and Amination steps includes built-in validation checkpoints. If a checkpoint fails, halt the workflow to prevent downstream contamination.

Step 1: Chlorosulfonation of N-Phenethylacetamide
  • Preparation: Equip a thoroughly dried 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel. Purge the system with dry Nitrogen.

  • Reagent Loading: Add 4.5 equivalents of chlorosulfonic acid ( ClSO3​H ) to the flask. Cool the flask in an ice-salt bath until the internal temperature reaches 0°C to 5°C.

  • Addition: Dissolve 1.0 equivalent of N-phenethylacetamide in a minimal amount of anhydrous chloroform[1]. Add this solution dropwise via the dropping funnel.

    • Critical Parameter: Adjust the drip rate so the internal temperature never exceeds 15°C.

  • Stirring: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25°C). Stir for 2 hours.

    • Validation Checkpoint 1 (Reaction Completion): Withdraw a 10 µL aliquot and carefully quench it in 1 mL of ice water. Extract with 1 mL ethyl acetate. Run a TLC (EtOAc:Hexane 1:1). The starting material spot should be completely absent.

  • Quenching: Pour the reaction mixture in a thin, continuous stream into a vigorously stirred beaker containing crushed ice (at least 5-10 times the volume of the reaction mixture).

    • Validation Checkpoint 2 (Product Integrity): A distinct white precipitate (the sulfonyl chloride) must form immediately. If the solution remains clear, massive hydrolysis to the water-soluble sulfonic acid has occurred. Filter the white precipitate immediately under vacuum and wash with ice-cold water. Do not dry; use immediately in the next step.

Step 2: Amination
  • Preparation: Transfer the wet 4-(2-acetamidoethyl)benzenesulfonyl chloride immediately into a flask containing a 10-fold molar excess of 28% aqueous ammonia[1].

  • Reaction: Stir vigorously at 0°C to 10°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Validation Checkpoint 3 (Amidation Success): The suspension will change in texture from a clumpy solid to a fine, granular white powder as the sulfonamide forms.

  • Isolation: Filter the solid, wash thoroughly with distilled water until the filtrate is pH neutral, and dry under vacuum at 60°C.

References

  • Synthesis Method for 4-(2-Aminoethyl)
  • Synthesis routes of N-Phenethylacetamide Source: Benchchem Open Reaction Database URL
  • Evolution of Sulfonylureas in the Treatment of Diabetes Mellitus Source: Chemistry & Biology Interface URL

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 4-(2-Aminoethyl)benzenesulfonamide. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to large-scale production. As a key intermediate in the synthesis of several important pharmaceuticals, including the anti-diabetic drug glipizide, a robust and scalable synthesis is of paramount importance.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient scale-up of 4-(2-Aminoethyl)benzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(2-Aminoethyl)benzenesulfonamide and what are the primary scale-up challenges?

A1: The most prevalent synthetic route is a four-step process starting from β-phenethylamine.[4][5] The primary challenges during scale-up include managing the highly exothermic chlorosulfonation step, controlling the formation of impurities, and achieving efficient purification of the intermediates and the final product.

Q2: The chlorosulfonation step is highly exothermic. What are the best practices for managing this on a larger scale?

A2: Effective heat management is critical. This involves slow, controlled addition of chlorosulfonic acid, the use of an efficient reactor cooling system, and continuous monitoring of the internal reaction temperature. Utilizing a jacketed reactor with a reliable chilling unit is essential. For very large scales, a semi-batch or continuous flow process can offer superior heat control.

Q3: I am observing a low yield in the amination step. What are the likely causes?

A3: Low yields in the amination step can be due to several factors. Incomplete reaction, side reactions such as the hydrolysis of the sulfonyl chloride intermediate, or the formation of di-substituted byproducts can all contribute. Ensure that a sufficient excess of ammonia is used and that the reaction temperature is optimized to favor the desired amination.

Q4: What is the most effective method for purifying the final product, 4-(2-Aminoethyl)benzenesulfonamide, at an industrial scale?

A4: Recrystallization is the most common and effective method for purifying 4-(2-Aminoethyl)benzenesulfonamide on a large scale.[5] The choice of solvent is crucial, with water or a mixture of methanol and water often being effective.[5] The use of activated carbon during recrystallization can also help to remove colored impurities.[5]

Q5: What are the key analytical techniques for monitoring the reaction progress and the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the reaction progress, identifying impurities, and determining the purity of the final product.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the intermediates and the final product.[1]

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for each stage of the synthesis.

Step 1: Acetylation of β-Phenethylamine

Issue 1.1: Incomplete reaction or low yield of N-(2-phenylethyl)acetamide.

  • Possible Causes:

    • Insufficient amount of acetylating agent (acetic anhydride or acetyl chloride).

    • Reaction temperature is too low or reaction time is too short.

    • Presence of water in the starting materials or solvent, leading to hydrolysis of the acetylating agent.

  • Solutions:

    • Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.

    • Ensure the reaction is heated to reflux and monitor the progress by TLC or HPLC until the starting material is consumed.

    • Use anhydrous solvents and ensure the β-phenethylamine is dry.

Issue 1.2: Formation of byproducts.

  • Possible Causes:

    • Di-acetylation of the primary amine if the reaction conditions are too harsh.

    • Side reactions if the starting material is impure.

  • Solutions:

    • Avoid excessively high temperatures or prolonged reaction times.

    • Use high-purity β-phenethylamine.

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

Issue 2.1: Runaway reaction and temperature spike.

  • Possible Causes:

    • The reaction is highly exothermic.

    • Addition of chlorosulfonic acid is too rapid.

    • Inadequate cooling capacity of the reactor.

  • Solutions:

    • Add the chlorosulfonic acid dropwise at a controlled rate, maintaining the internal temperature below the recommended limit (typically 0-10 °C).

    • Ensure the reactor's cooling system is functioning optimally and is capable of handling the heat load.

    • For large-scale reactions, consider a semi-batch process where the substrate is added to the chlorosulfonic acid.

Issue 2.2: Low yield of 4-(2-acetamidoethyl)benzenesulfonyl chloride.

  • Possible Causes:

    • Incomplete reaction due to insufficient chlorosulfonic acid or reaction time.

    • Hydrolysis of the product during workup.[9]

    • Formation of isomeric or di-sulfonated byproducts.

  • Solutions:

    • Use a sufficient excess of chlorosulfonic acid (typically 4-5 equivalents).

    • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) to ensure completion.

    • Quench the reaction mixture by carefully adding it to ice-water to precipitate the product and minimize hydrolysis.

    • Maintain a low temperature during the workup.

Issue 2.3: Product is an oil or difficult to filter.

  • Possible Causes:

    • Presence of impurities, such as isomeric byproducts or unreacted starting material.

    • The product may initially separate as an oil before solidifying.

  • Solutions:

    • Ensure the reaction goes to completion.

    • After quenching, stir the slurry for a sufficient time to allow for complete solidification of the product.

    • Washing the crude product with cold water can help to remove some impurities and improve its handling characteristics.

Step 3: Amination of 4-(2-acetamidoethyl)benzenesulfonyl chloride

Issue 3.1: Low yield of 4-(2-acetamidoethyl)benzenesulfonamide.

  • Possible Causes:

    • Incomplete reaction.

    • Hydrolysis of the sulfonyl chloride.

    • Formation of a di-sulfonated byproduct where the sulfonamide nitrogen reacts with another molecule of the sulfonyl chloride.

  • Solutions:

    • Use a large excess of concentrated aqueous ammonia.

    • Add the sulfonyl chloride to the ammonia solution at a controlled rate, maintaining a low temperature (e.g., 0-10 °C).

    • Ensure efficient mixing to promote the reaction with ammonia over side reactions.

Issue 3.2: Presence of impurities in the product.

  • Possible Causes:

    • Unreacted starting material.

    • Hydrolysis product (sulfonic acid).

    • Di-sulfonated byproduct.

  • Solutions:

    • Monitor the reaction by HPLC to ensure completion.

    • The crude product can be purified by recrystallization from water or an alcohol/water mixture.

Step 4: Hydrolysis of 4-(2-acetamidoethyl)benzenesulfonamide

Issue 4.1: Incomplete hydrolysis.

  • Possible Causes:

    • Insufficient acid or base concentration.

    • Reaction time is too short or the temperature is too low.

  • Solutions:

    • Use a sufficient concentration of acid (e.g., 2N HCl) or base (e.g., 10% NaOH).[10]

    • Heat the reaction mixture to reflux and monitor the progress by HPLC until the starting material is no longer detected.

Issue 4.2: Degradation of the product.

  • Possible Causes:

    • Prolonged heating in strong acid or base can lead to degradation of the sulfonamide group.

  • Solutions:

    • Monitor the reaction closely and stop the heating as soon as the reaction is complete.

    • After completion, promptly neutralize the reaction mixture to precipitate the product.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-phenylethyl)acetamide
  • To a stirred solution of β-phenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)acetamide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-(2-acetamidoethyl)benzenesulfonyl chloride
  • In a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, cool chlorosulfonic acid (4.0-5.0 eq) to 0-5 °C.

  • Add N-(2-phenylethyl)acetamide (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum.

Protocol 3: Synthesis of 4-(2-acetamidoethyl)benzenesulfonamide
  • To a reactor containing concentrated aqueous ammonia (a large excess), cool the solution to 0-10 °C.

  • Add the crude 4-(2-acetamidoethyl)benzenesulfonyl chloride from the previous step portion-wise, maintaining the temperature below 15 °C.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete.

  • Filter the solid product, wash with cold water, and dry. The crude product can be purified by recrystallization from water.

Protocol 4: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
  • Suspend 4-(2-acetamidoethyl)benzenesulfonamide in 2N hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction by HPLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully adjust the pH of the filtrate to 10-11 with a 2N sodium hydroxide solution to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(2-Aminoethyl)benzenesulfonamide.

Protocol 5: Purification of 4-(2-Aminoethyl)benzenesulfonamide by Recrystallization
  • Dissolve the crude 4-(2-Aminoethyl)benzenesulfonamide in a minimal amount of hot water (or a methanol/water mixture).

  • Add activated carbon and heat at reflux for 15-30 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

StepIntermediate/ProductTypical YieldKey Quality Parameters
1N-(2-phenylethyl)acetamide>95%Purity by HPLC >98%
24-(2-acetamidoethyl)benzenesulfonyl chloride70-80%Purity by HPLC >95%
34-(2-acetamidoethyl)benzenesulfonamide80-90%Purity by HPLC >97%
44-(2-Aminoethyl)benzenesulfonamide85-95%Purity by HPLC >99%

Visualizations

Overall Synthetic Workflow

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_chlorosulfonation Step 2: Chlorosulfonation cluster_amination Step 3: Amination cluster_hydrolysis Step 4: Hydrolysis start β-Phenethylamine intermediate1 N-(2-phenylethyl)acetamide start->intermediate1 Acetic Anhydride intermediate2 4-(2-acetamidoethyl)benzenesulfonyl chloride intermediate1->intermediate2 Chlorosulfonic Acid intermediate3 4-(2-acetamidoethyl)benzenesulfonamide intermediate2->intermediate3 Aqueous Ammonia end 4-(2-Aminoethyl)benzenesulfonamide intermediate3->end Acid Hydrolysis

Caption: Synthetic pathway for 4-(2-Aminoethyl)benzenesulfonamide.

Troubleshooting Logic for Chlorosulfonation

ChlorosulfonationTroubleshooting start Chlorosulfonation Issues issue1 Runaway Reaction start->issue1 issue2 Low Yield start->issue2 issue3 Oily/Difficult to Filter Product start->issue3 cause1_1 Rapid Reagent Addition issue1->cause1_1 cause1_2 Inadequate Cooling issue1->cause1_2 cause2_1 Incomplete Reaction issue2->cause2_1 cause2_2 Product Hydrolysis issue2->cause2_2 cause3_1 Impurities Present issue3->cause3_1 cause3_2 Incomplete Solidification issue3->cause3_2 solution1_1 Control Addition Rate cause1_1->solution1_1 solution1_2 Improve Cooling System cause1_2->solution1_2 solution2_1 Increase Reagent/Time cause2_1->solution2_1 solution2_2 Low Temp. Workup cause2_2->solution2_2 solution3_1 Ensure Reaction Completion cause3_1->solution3_1 solution3_2 Increase Stirring Time cause3_2->solution3_2

Caption: Troubleshooting flowchart for the chlorosulfonation step.

References

  • SIELC Technologies. (n.d.). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Retrieved from [Link][7]

  • Arbor Pharmachem. (2025, June 22). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. Retrieved from [Link][11]

  • Reddy, B. S., Reddy, P. R., & Reddy, P. M. (2008). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 12(6), 1213–1216.[12]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link][4]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Celecoxib. Retrieved from [Link][13]

  • Lupine Publishers. (2018, November 28). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID)). Retrieved from [Link][14]

  • Ho, F., Sherwood, J., & Hurst, G. A. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 103(3), 1044-1050.[15]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from [5]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules, 28(5), 2315.[16]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.[17]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][18]

  • The Royal Society of Chemistry. (2005).
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Retrieved from [19]

  • Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride. Retrieved from [20]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.[21]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link][22]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from [Link][23]

  • Jigs Chemical. (n.d.). CAS No. 35303-76-5 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link][2]

  • Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link][24]

  • ChemBK. (2024, April 9). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. Retrieved from [Link][3]

  • Journal of Chemical and Pharmaceutical Research. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. 9(4), 214-220.[25]

  • Supporting Information For: S1. (n.d.). Retrieved from [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773.[26]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2012). The Journal of organic chemistry, 77(24), 11212-11219.[27]

  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (2007). Journal of the American Chemical Society, 129(47), 14554-14555.[28]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link][29]

  • PubChem. (n.d.). 4-acetyl-N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link][30]

  • ResearchGate. (n.d.). Chlorination and sulfonation - surprisingly sustainable. Retrieved from [Link][31]

  • Google Patents. (n.d.). EP2387555B1 - Method for making phenylethylamine compounds. Retrieved from [32]

  • Google Patents. (n.d.). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. Retrieved from [33]

  • PubMed. (2019, January 7). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Retrieved from [Link][34]

  • Asian Journal of Pharmaceutics (AJP). (2017, April 13). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link][35]

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Technical Support Center: Selective N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide functionalization. Achieving absolute mono-selectivity during the N-alkylation of primary sulfonamides is a notorious bottleneck in medicinal chemistry and drug development. This guide provides mechanistic troubleshooting, field-proven protocols, and advanced catalytic solutions to resolve critical issues like over-alkylation (N,N-dialkylation) and O-alkylation.

Mechanistic Pathways & Common Pitfalls

Understanding the inherent reactivity of the sulfonamide functional group is the first step in troubleshooting. The sulfonamide anion is an ambident nucleophile, meaning it can react at multiple centers depending on the reaction conditions.

Pathways Primary Primary Sulfonamide (R-SO2NH2) pKa ~10 Mono Mono-N-alkylated (Desired) pKa ~11-12 Primary->Mono Mild Base (K2CO3) Soft Electrophile OAlkyl O-alkylated (Undesired) Primary->OAlkyl Hard Electrophile or Ag+ Salts Di N,N-dialkylated (Undesired) Mono->Di Strong Base (NaH) Excess Electrophile

Reaction pathways of primary sulfonamides highlighting desired vs. undesired alkylation.

Frequently Asked Questions (Troubleshooting)

Q1: I am consistently getting 15-20% of the N,N-dialkylated byproduct when reacting my primary sulfonamide with an alkyl bromide. How do I suppress this? A1: This is a kinetic versus thermodynamic basicity issue. The primary sulfonamide has a pKa of ~10, while the resulting secondary sulfonamide has a pKa of ~11-12. If you use a strong base like NaH, both species are quantitatively deprotonated, making the secondary sulfonamide nucleophilic enough to undergo a second alkylation[1]. Solution: Switch to a milder base like K₂CO₃ (conjugate acid pKa ~10.3). K₂CO₃ will selectively deprotonate the primary sulfonamide while leaving the secondary sulfonamide largely protonated and unreactive[1]. Additionally, strictly limit the alkylating agent to 1.05 equivalents and add it dropwise to maintain a low local concentration of the electrophile.

Q2: My LC-MS shows a mass matching the alkylated product, but NMR confirms it is the O-alkylated sulfonate ester. Why did this happen? A2: The sulfonamide anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is the "softer" nucleophilic center, while the oxygen is "harder"[1]. Solution: O-alkylation typically occurs when using "hard" electrophiles (like alkyl triflates or oxonium ions) or when silver salts (e.g., Ag₂CO₃) are used, which coordinate to nitrogen and force the reaction at the oxygen atom. Switch to "softer" electrophiles like alkyl bromides or iodides, and use polar aprotic solvents (DMF or MeCN) which preferentially solvate the metal cation, leaving the nitrogen anion free to attack[1].

Q3: Traditional alkyl halide methods generate too much waste and fail with my sterically hindered aliphatic substrates. Is there a better way? A3: Yes. The transition-metal catalyzed 2[2] is now the industry standard for complex sulfonamide mono-alkylation. This method uses alcohols as the alkylating agent, producing only water as a byproduct[3]. Causality & Mechanism: A metal catalyst (e.g., Mn, Fe, or Cu) dehydrogenates the alcohol to an aldehyde[4]. The primary sulfonamide condenses with the aldehyde to form an N-sulfonylimine. The metal-hydride then reduces the imine to the mono-alkylated product. Because a secondary sulfonamide cannot condense to form a stable imine, the reaction is inherently 100% mono-selective, completely eliminating the risk of N,N-dialkylation[2].

BHCycle Alcohol Alcohol (R-CH2OH) Catalyst [Mn] or [Fe] Catalyst Dehydrogenation Alcohol->Catalyst -H2 Aldehyde Aldehyde (R-CHO) Imine N-Sulfonylimine (Ar-SO2N=CH-R) Aldehyde->Imine + Sulfonamide - H2O Sulfonamide Primary Sulfonamide (Ar-SO2NH2) Sulfonamide->Imine Hydride Metal-Hydride Reduction Imine->Hydride +H2 Product Mono-N-alkylated Product (Ar-SO2NH-CH2-R) Catalyst->Aldehyde Catalyst->Hydride Hydride->Product

Borrowing Hydrogen cycle ensuring strict mono-N-alkylation via an imine intermediate.

Validated Experimental Protocols

Protocol A: Classical Mono-Alkylation (Alkyl Halide Method)

Designed to kinetically favor mono-alkylation using mild conditions.

  • Preparation: Suspend the primary sulfonamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous MeCN (0.2 M).

    • Self-Validation Check: K₂CO₃ is largely insoluble in MeCN. The resulting heterogeneous slurry ensures a low concentration of dissolved base, preventing sudden spikes in pH that could deprotonate the secondary sulfonamide product.

  • Addition: Cool the suspension to 0 °C. Add the alkyl bromide (1.05 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition keeps the electrophile concentration low, favoring reaction with the more abundant primary sulfonamide anion.

  • Reaction: Warm to room temperature and stir for 12-16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The mono-alkylated product will run higher (less polar) than the primary sulfonamide. If a third, even higher Rf​ spot appears, over-alkylation is occurring—quench immediately.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash organics with brine to remove MeCN, dry over Na₂SO₄, and concentrate.

Protocol B: Advanced Borrowing Hydrogen Alkylation (Mn-Catalyzed)

Designed for absolute mono-selectivity and green chemistry compliance[2].

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with the primary sulfonamide (1.0 eq), Mn-PNP pincer precatalyst (2 mol%), and t-BuOK (10 mol%).

    • Causality: The strong base is required in catalytic amounts solely to activate the Mn-precatalyst by forming the active amido-metal complex, not to deprotonate the sulfonamide.

  • Addition: Add the alcohol (2.0 eq) and anhydrous toluene (0.5 M). Seal the tube tightly.

  • Reaction: Heat the mixture to 135 °C for 24 hours.

    • Self-Validation Check: The solution will typically undergo a distinct color change (e.g., yellow to deep orange/red) as the active metal-hydride species forms and the catalytic cycle initiates.

  • Workup: Cool to room temperature, vent carefully, filter through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst, and concentrate under reduced pressure.

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of various N-alkylation methodologies to help you select the right conditions for your substrate.

MethodologyReagentsTypical YieldMono-SelectivityEnvironmental ImpactKey Limitation
Classical Alkylation Alkyl Halide, K₂CO₃, MeCN65–80%Moderate (85–95%)High (Halide waste)Prone to N,N-dialkylation if forced
Mitsunobu Reaction Alcohol, DEAD, PPh₃, THF70–85%High (>95%)Very High (Hydrazine waste)Atom economy is extremely poor
Borrowing Hydrogen (Fe) Alcohol, FeCl₂, K₂CO₃85–95%Absolute (>99%)Low (Water byproduct)Limited to benzylic alcohols
Borrowing Hydrogen (Mn) Alcohol, Mn-PNP, Toluene85–95%Absolute (>99%)Low (Water byproduct)Requires high temperatures (135 °C)

Sources

Technical Support Center: Troubleshooting Sulfonamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Synthesis Support Center. Designing and purifying sulfonamides—a critical pharmacophore in drug development—presents unique chemical challenges. Due to the high reactivity of sulfonyl chlorides and the distinct acid-base properties of the resulting sulfonamides, researchers frequently encounter issues such as bis-sulfonylation, reagent hydrolysis, and chromatographic streaking.

This guide is structured to provide authoritative, field-proven solutions. We move beyond simple troubleshooting by explaining the causality behind each pitfall, ensuring your experimental design is robust and self-validating.

Logical Workflow for Sulfonamide Handling

Before diving into specific issues, it is crucial to map out the decision tree of a standard sulfonamide synthesis. The diagram below illustrates the divergence points where common pitfalls occur and the logical pathways to mitigate them.

G Start Sulfonamide Synthesis Workflow Reaction Amine + Sulfonyl Chloride Reaction Start->Reaction Base Base Selection Reaction->Base Bis Bis-sulfonamide Formation? Base->Bis Strong Base Hydrolysis Hydrolysis Competition? Base->Hydrolysis Aqueous Base Extraction Acid-Base Extraction Purification Base->Extraction Optimized Bis->Extraction Hydrolysis of Bis-adduct Hydrolysis->Extraction Remove Sulfonic Acid Chromatography Silica Gel Chromatography (Add Et3N) Extraction->Chromatography Polish

Logical workflow for sulfonamide synthesis, identifying key divergence points for common pitfalls.

Synthesis Pitfalls & Troubleshooting (FAQs)

Q1: Why am I observing a significant amount of bis-sulfonamide byproduct, and how can I prevent it?

Causality: Bis-sulfonylation occurs when the newly formed primary sulfonamide is deprotonated by the reaction base. Because the pKa​ of a primary sulfonamide is ~10, strong bases (like Triethylamine or NaOH) easily deprotonate the nitrogen, turning the mono-sulfonamide into a potent nucleophile that attacks a second equivalent of sulfonyl chloride[1]. Solution:

  • Strict Stoichiometry: Never use more than 1.05 equivalents of sulfonyl chloride when reacting with primary amines.

  • Base Optimization: Swap strong bases for weaker, less nucleophilic bases like pyridine or inorganic carbonates ( Na2​CO3​ )[2].

  • Chemical Rescue: If your reaction has already formed the bis-sulfonamide, you do not need to discard the batch. You can selectively cleave the bis-sulfonamide back to the desired mono-sulfonamide by treating the crude mixture with K2​CO3​ in Methanol at 60°C[1].

Q2: My sulfonyl chloride starting material is disappearing, but my sulfonamide yield is low. What is happening?

Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If water is present in your solvent, or if you are using aqueous Schotten-Baumann conditions, water acts as a competing nucleophile, hydrolyzing the sulfonyl chloride into the unreactive sulfonic acid[3]. Solution:

  • Anhydrous Conditions: Ensure solvents (DCM, THF) are strictly anhydrous and use an organic base (e.g., Pyridine or DIPEA) under an inert atmosphere.

  • Biphasic Control: If aqueous conditions are mandatory, utilize a biphasic system (e.g., Water/DCM) with vigorous stirring. Add the sulfonyl chloride dropwise to keep its localized concentration low, favoring the amine reaction over aqueous hydrolysis[3].

Quantitative Impact of Reaction Conditions

Table 1: Impact of Base and Stoichiometry on Sulfonamide Yields

ConditionSulfonyl Chloride Eq.Base UsedMono-Sulfonamide YieldBis-Sulfonamide YieldHydrolysis
Excess Reagent 2.0 Et3​N (3.0 eq)~45%~50%~5%
Aqueous Base 1.2 NaOH (aq)~60%~5%~35%
Optimized 1.05Pyridine (2.0 eq)>90%<2%<5%

Purification Pitfalls & Troubleshooting (FAQs)

Q3: How can I easily separate my product from unreacted amines and sulfonic acid byproducts without chromatography?

Causality: Primary and secondary sulfonamides possess a unique acidic proton ( pKa​ ~10). Unreacted amines are basic, and sulfonic acid byproducts are highly acidic ( pKa​ < 0). This distinct chemical property allows you to isolate the sulfonamide using a targeted acid-base extraction[4][5]. Solution: By sequentially manipulating the pH of the aqueous phase, you can selectively protonate and deprotonate the components, driving them between the organic and aqueous layers. (See Protocol 2 below).

Q4: When I run silica gel chromatography, my sulfonamide streaks terribly down the column. How do I fix this?

Causality: "Compound sticking" or streaking is caused by the highly polar, hydrogen-bonding nature of the sulfonamide N-H group interacting strongly with the acidic silanol groups on the silica gel stationary phase[6]. Solution: Add a small amount of a volatile base (e.g., 0.1% to 1% Triethylamine or Ammonium Hydroxide) to your mobile phase[7]. The base neutralizes the acidic silanol sites on the silica, preventing the sulfonamide from hydrogen-bonding to the column and resulting in tight, sharp bands.

Table 2: Chromatography Optimization for Sulfonamides

Mobile Phase SystemAdditiveResultCausality
Hexane / EtOAc (7:3)NoneSevere streaking, broad peaksUnshielded silanol groups H-bond with sulfonamide N-H[6].
Hexane / EtOAc (7:3)1% Et3​N Sharp peaks, high resolution Et3​N neutralizes acidic silanol sites, preventing compound sticking[7].
DCM / MeOH (9:1)0.5% NH4​OH Tight banding for polar analogs NH4​OH provides a basic environment compatible with protic solvents[7].

Validated Experimental Protocols

Protocol 1: Optimized Anhydrous Synthesis of Sulfonamides

This protocol minimizes both bis-sulfonylation and hydrolysis.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Pyridine (2.0 eq). Self-Validation: Pyridine acts as both the acid scavenger and a nucleophilic catalyst, preventing the over-deprotonation seen with stronger bases.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dissolve the sulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor completion via TLC (visualized with UV or Ninhydrin).

  • Quench: Quench the reaction with saturated aqueous NaHCO3​ to neutralize excess acid and destroy trace unreacted sulfonyl chloride.

Protocol 2: Self-Validating Acid-Base Extraction

This workflow leverages the pKa​ of sulfonamides to achieve >95% purity without chromatography.

G Mix Crude Mixture in Organic Solvent (Sulfonamide, Amine, Sulfonic Acid) AcidWash Wash with 1M HCl Mix->AcidWash Aq1 Aqueous Phase (Protonated Amine) AcidWash->Aq1 Discard Org1 Organic Phase (Sulfonamide, Sulfonic Acid) AcidWash->Org1 BaseWash Extract with 1M NaOH Org1->BaseWash Org2 Organic Phase (Neutral Impurities) BaseWash->Org2 Discard Aq2 Aqueous Phase (Deprotonated Sulfonamide) BaseWash->Aq2 Acidify Acidify to pH 2-3 with HCl Aq2->Acidify ExtractFinal Extract with EtOAc Acidify->ExtractFinal Pure Pure Sulfonamide (Organic Phase) ExtractFinal->Pure

Step-by-step acid-base extraction workflow for isolating primary and secondary sulfonamides.

Step-by-Step Execution:

  • Acid Wash (Remove Amines): Dilute the crude reaction mixture in Ethyl Acetate (EtOAc). Wash twice with 1M HCl.

    • Mechanism: Unreacted amines are protonated to ammonium salts and partition into the aqueous layer. Discard the aqueous layer.

  • Base Extraction (Isolate Sulfonamide): Extract the organic layer twice with 1M NaOH.

    • Mechanism: The sulfonamide ( pKa​ ~10) is deprotonated to a water-soluble sodium salt. Neutral impurities remain in the organic layer. Discard the organic layer.

  • Acidification (Recover Product): Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 2-3.

    • Self-Validation Step: Use pH paper to confirm the pH is strictly < 3. At this pH, the sulfonamide is fully re-protonated and will often precipitate as a white solid.

  • Final Extraction: Extract the acidic aqueous suspension with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the pure sulfonamide[4][5].

References

  • 2 - Chemistry & Biology Interface 2.4 - Frontiers in Pharmacology / PMC 3.5 - SCIRP

  • 6 - BenchChem

  • 1 - Organic Letters (ACS Publications)

  • 7 - r/Chempros (Reddit) 7.3 - US Patent Application (Google Patents)

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(2-Aminoethyl)benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. First introduced in the 1930s with the advent of antibacterial sulfa drugs, this versatile moiety has since been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents.[1][2] The parent compound, 4-(2-Aminoethyl)benzenesulfonamide, serves as a particularly valuable and adaptable scaffold.[3][4] Its structure features a primary sulfonamide group crucial for interacting with key biological targets like carbonic anhydrases, an aromatic ring amenable to substitution, and a flexible aminoethyl side chain that can be modified to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activities of 4-(2-Aminoethyl)benzenesulfonamide and its derivatives. We will delve into their structure-activity relationships across several key therapeutic areas, supported by quantitative data and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Comparative Biological Activity

The derivatization of 4-(2-Aminoethyl)benzenesulfonamide has yielded compounds with a wide spectrum of biological activities. Below, we compare their performance in four major areas: carbonic anhydrase inhibition, antimicrobial efficacy, anticancer cytotoxicity, and anticonvulsant effects.

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[5] These metalloenzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[2][6][7] The inhibitory potency (expressed as Kᵢ) of derivatives against key human (h) isoforms hCA I, hCA II, hCA IX, and hCA XII is a critical measure of their potential.

Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) 25012.125.45.7[5]
4-(2-Aminoethyl)benzenesulfonamide 1228.047.036.3[5]
N-(4-Iodophenyl) derivative >1000098.44.78.9[5]
N-(Pyridin-4-ylmethyl) derivative 1097.930.14.8[5]
N-(3-Fluorobenzyl) derivative 1018.528.24.9[5]
5-Benzoylamido-1,3,4-thiadiazole-2-sulfonamide 46103552[8]
5-Adamantylcarboxamido-1,3,4-thiadiazole-2-sulfonamide 78142861[8]

Expertise & Experience: The data clearly illustrates a crucial structure-activity relationship. While the parent compound, 4-(2-Aminoethyl)benzenesulfonamide, shows potent, broad-spectrum inhibition, particularly against the ubiquitous hCA II, strategic derivatization of the aminoethyl side chain allows for isoform-selective targeting. For instance, the addition of a bulky, rigid N-(4-Iodophenyl) group dramatically reduces affinity for hCA I and II while creating a highly potent and selective inhibitor of the tumor-associated isoforms hCA IX and hCA XII.[5] This "tail approach" is a cornerstone strategy in designing selective CA inhibitors, where modifications exploit subtle differences in the active site cavities of the various isoforms.[5]

Antimicrobial Activity

Sulfonamides were the first effective systemic antimicrobial agents, and their mechanism of action is well-understood.[1][9] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[9] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[10]

Below is a diagram illustrating this key signaling pathway.

Folic_Acid_Pathway_Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pteridine Precursor Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesizes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleotides Purines, Thymidine (DNA/RNA Synthesis) THF->Nucleotides Essential for DHFR->THF Reduces Sulfonamide 4-(2-Aminoethyl)benzenesulfonamide & Derivatives Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS caption Sulfonamide Inhibition of Folic Acid Synthesis

Caption: Sulfonamides mimic PABA to competitively inhibit DHPS.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Sulfonamide Derivatives

Compound/DerivativeE. coliS. aureusP. aeruginosaB. subtilisReference
Sulfamethoxazole (Standard) 4-168-32>102416-64[9][10]
4e (Carboxamide derivative) >100>100>100>100[11]
4d (Carboxamide derivative) 6.72>100>100>100[11]
4h (Carboxamide derivative) >1006.63>100>100[11]
N-(2-methoxyphenyl)-4-methyl-benzenesulfonamide 12.56.25256.25[12]
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide 256.255012.5[12]

Trustworthiness: The data indicates that antimicrobial efficacy is highly dependent on the specific substitutions made to the core benzenesulfonamide structure. While some derivatives show potent activity against specific strains, like compound 4h against S. aureus[11], others may have a narrow spectrum. The lack of activity against P. aeruginosa is a known characteristic of many sulfonamides.[10] This highlights the necessity of empirical testing against a panel of relevant microorganisms, as activity cannot be assumed based on the presence of the sulfonamide group alone.

Anticancer Activity

The anticancer potential of sulfonamides is a rapidly growing field of research. Mechanisms include inhibition of tumor-associated carbonic anhydrase isoforms (as seen above), disruption of microtubule assembly, and inhibition of receptor tyrosine kinases like VEGFR-2, which is critical for angiogenesis.[2][13][14][15]

Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM) Against Human Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
Sorafenib (VEGFR-2 Ref.) 2.9 - 5.86.25.56.1[14]
5-Fluorouracil (Ref.) 4.817.63.17.8[16]
Compound 6 (Sulfonamide-triazole-glycoside) 5.5812.354.8710.25[15]
Compound 15 (Sulfonamide derivative) 4.3110.243.533.33[15]
Compound 6e (2-Thiouracil-5-sulfonamide) 0.811.120.951.05[16]
4-iodo-N-(...)-benzamide <1.8<1.8Not TestedNot Tested[13]

Authoritative Grounding: The data reveals that potent anticancer activity can be achieved through significant structural modifications. For example, compound 6e , which incorporates a 2,3-dichlorophenyl group onto a 2-thiouracil-5-sulfonamide scaffold, demonstrates broad and potent cytotoxicity across multiple cell lines, arresting the cell cycle and inducing apoptosis.[16] Similarly, compound 15 shows strong cytotoxicity and was found to be a potent inhibitor of VEGFR-2 kinase (IC₅₀ = 0.0787 µM), suggesting an anti-angiogenic mechanism.[15] These results underscore that the benzenesulfonamide moiety can serve as an effective anchor for designing compounds that interact with diverse oncological targets.

Anticonvulsant Activity

Certain sulfonamides, most notably acetazolamide and topiramate, are established antiepileptic drugs.[8][17] Their mechanism is often attributed to the inhibition of brain carbonic anhydrases, though other mechanisms may also be involved.[18] Preclinical evaluation typically involves rodent models such as the maximal electroshock seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test for absence seizures.[19][20][21]

Table 4: Comparative Anticonvulsant Activity in Animal Models

Compound/DerivativeMES Test (% Protection @ dose mg/kg)scPTZ Test (% Protection @ dose mg/kg)Neurotoxicity (mg/kg)Reference
Phenytoin (Standard) 100% @ 30Inactive100-150[22][23]
Diazepam (Standard) Active100% @ 3080-100[23]
Compound 8 (Benzothiazole-sulfonamide) 100% @ 100 (0.5h)100% @ 300 (0.5h)>300[22][23]
Compound 9 (Benzothiazole-sulfonamide) 100% @ 100 (0.5h)100% @ 300 (0.5h)>300[23]
Compound 10 (Benzothiazole-sulfonamide) 100% @ 100 (0.5h)100% @ 300 (0.5h)>300[22][23]
5-Valproylamido-1,3,4-thiadiazole-2-sulfonamide 100% @ 30 (0.5h)Not ReportedNot Reported[8]

Expertise & Experience: The results show that derivatization can produce compounds with broad-spectrum anticonvulsant activity. Compounds 8, 9, and 10 , which couple a benzothiazole moiety to the sulfonamide, show protection in both the MES and scPTZ tests, suggesting potential efficacy against multiple seizure types.[22][23] Notably, the valproyl derivative of a thiadiazole-sulfonamide combines two known antiepileptic pharmacophores—the sulfonamide and the valproyl group—to create a highly potent compound in the MES test.[8] This strategy of hybridizing known active moieties onto a single scaffold is a powerful approach in modern drug design.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of comparative data hinges on the robustness of the experimental methods used. Below are detailed, step-by-step protocols for key assays relevant to the evaluation of benzenesulfonamide derivatives.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the enzyme-catalyzed CO₂ hydration activity and is the gold standard for determining inhibition constants (Kᵢ).[24][25]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris, pH 7.5, containing 100 mM NaClO₄.

    • pH Indicator: Phenol Red at 0.2 mM in the assay buffer.

    • Enzyme Solution: Purified human CA isoform (e.g., hCA II) at a concentration of ~10 µM.

    • Inhibitor Solutions: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes. Keep on ice.[25]

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Equilibrate the system to 25°C.

    • Set the observation wavelength to 557 nm, the λ_max for the basic form of Phenol Red.[25]

  • Procedure:

    • Syringe 1 (Enzyme/Inhibitor): Load with a solution containing assay buffer, pH indicator, the CA enzyme (to a final concentration of ~10 nM), and the inhibitor at a specific concentration. For control (uncatalyzed rate), omit the enzyme. For the 100% activity control, omit the inhibitor. Pre-incubate for 15 minutes.

    • Syringe 2 (Substrate): Load with the CO₂-saturated buffer.[25]

    • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ produces protons, causing a pH drop monitored by the change in absorbance of Phenol Red.

    • Record the change in absorbance over time (typically 10-20 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]

Broth_Microdilution_Workflow Start Start: Prepare Reagents PrepInoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlate 2. Prepare 2-fold Serial Dilutions of Test Compound in Broth in a 96-well Plate PrepInoculum->PrepPlate Inoculate 3. Inoculate all Wells (except sterility control) with Bacterial Suspension PrepPlate->Inoculate Incubate 4. Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read 5. Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read Result Result: MIC is the Lowest Concentration with No Visible Growth Read->Result caption Workflow for Broth Microdilution MIC Assay

Caption: Workflow for Broth Microdilution MIC Assay.

  • Reagent and Culture Preparation:

    • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

    • Test Compound: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Bacterial Culture: Prepare a fresh overnight culture of the test organism (e.g., E. coli ATCC 25922) on an appropriate agar plate.

  • Inoculum Preparation:

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26]

  • Plate Preparation (96-well microtiter plate):

    • Dispense 50 µL of CAMHB into wells 2 through 12.

    • Add 100 µL of the test compound at twice the highest desired concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

Conclusion

4-(2-Aminoethyl)benzenesulfonamide is a privileged scaffold in medicinal chemistry, providing a robust starting point for the development of a diverse range of biologically active compounds. The evidence presented in this guide demonstrates that targeted chemical modifications to its structure can yield derivatives with potent and selective activity as carbonic anhydrase inhibitors, antimicrobials, anticancer agents, and anticonvulsants. The key to successful drug discovery lies in the rational design of these derivatives, guided by a deep understanding of structure-activity relationships and validated by rigorous, standardized experimental protocols. The methodologies and comparative data provided herein offer a solid foundation for researchers aiming to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Vertex AI Search. (2024). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ilić, S., & Babić, M. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 9(1), 23-33.
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  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 983-997.
  • ResearchGate. (n.d.). The different methods for in vitro antimicrobial susceptibility testing....
  • Vaid, F., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Pharmacy and Pharmaceutical Sciences, 1(1), 1-5.
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  • Kinoshita, M. (2014). Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. Nova Science Publishers.
  • da Silva, J. G., et al. (2021). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society, 32(8), 1645-1658.
  • de la Cruz-López, O., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Supuran, C. T., et al. (2002). Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. Journal of Medicinal Chemistry, 45(4), 881-887.
  • Supuran, C. T., et al. (2002). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Bioorganic & Medicinal Chemistry, 10(2), 373-381.
  • Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. Bioorganic & Medicinal Chemistry Letters, 17(1), 255-259.
  • Jaragh-Alhadad, L., et al. (2022). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. Journal of Molecular Structure, 1268, 133699.
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  • El-Sayed, M. A. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(11), 3192.
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Comparative Analysis of Calcium Channel Modulation: 4-(2-Aminoethyl)benzenesulfonamide vs. Nifedipine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting voltage-gated calcium channels (VGCCs) remains a cornerstone strategy in the management of cardiovascular and hypertensive disorders. This guide provides an objective, data-driven comparison between Nifedipine , the gold-standard dihydropyridine calcium channel blocker (CCB), and 4-(2-Aminoethyl)benzenesulfonamide (AEBS) , an emerging benzenesulfonamide derivative. By synthesizing ex vivo hemodynamic data with high-resolution in silico structural models, this document outlines the divergent mechanistic pathways these compounds utilize to achieve vasodilation and reduce coronary resistance.

Molecular & Structural Profiling

Understanding the physicochemical properties of these modulators is critical for predicting their pharmacokinetic behavior and receptor affinity.

  • Nifedipine: A well-characterized dihydropyridine that acts as a potent L-type calcium channel antagonist. It is highly lipophilic, allowing it to easily partition into the lipid bilayer to access its binding site.

  • 4-(2-Aminoethyl)benzenesulfonamide (AEBS): A benzenesulfonamide derivative () with a molecular weight of 200.26 g/mol [1][2]. Recent preclinical studies have identified AEBS as a bioactive ligand capable of inducing time-dependent decreases in perfusion pressure and coronary resistance[3][4].

Mechanistic Pathways: Receptor-Ligand Dynamics

The physiological efficacy of both compounds stems from their interaction with the Cav1.1 calcium channel, though their specific binding domains and mechanisms of action differ significantly.

  • Nifedipine (Direct Pore Blockade): High-resolution cryo-electron microscopy (cryo-EM) structures, specifically , reveal that nifedipine binds directly to a fenestration site located at the interface of repeats III and IV of the Cav1.1 channel[5][6]. This interaction stabilizes the channel in an inactivated state, physically obstructing calcium ion permeation.

  • AEBS (Surface Modulation): Theoretical coupling and molecular docking models utilizing the same 6JP5 protein structure indicate that AEBS does not enter the central pore[4]. Instead, it interacts with specific surface amino acid residues—namely Glutamate 614 (Glu614) and Alanine 320 (Ala320) [4]. This surface interaction is hypothesized to induce an allosteric conformational shift that similarly limits calcium influx, resulting in decreased vascular resistance[3].

G Cav11 Cav1.1 Calcium Channel (PDB: 6JP5) Effect Decreased Perfusion Pressure & Coronary Resistance Cav11->Effect Vasodilation Nifedipine Nifedipine (Dihydropyridine) Site1 Fenestration Site (Repeats III & IV) Nifedipine->Site1 Binds AEBS 4-(2-Aminoethyl)benzenesulfonamide (AEBS) Site2 Surface Residues (Glu614, Ala320) AEBS->Site2 Docks Site1->Cav11 Modulates Site2->Cav11 Modulates

Mechanistic comparison of Nifedipine and AEBS binding on Cav1.1 channels.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate and compare the cardiovascular effects of these compounds, researchers employ a dual-tiered methodology. This approach combines physiological ex vivo models with computational structural validation.

Protocol A: Ex Vivo Hemodynamic Assessment (Langendorff Model)

Causality: The Langendorff isolated rat heart model is utilized because it entirely removes systemic neurohumoral reflexes (e.g., baroreceptor responses). This ensures that any observed changes in perfusion pressure are strictly caused by the direct vasoactive properties of the test compound[3].

  • Preparation: Rapidly excise the rat heart and mount the aorta onto a Langendorff perfusion cannula.

  • Equilibration & Self-Validation: Perfuse the heart retrogradely with Krebs-Henseleit buffer (pH 7.4, 37°C) continuously gassed with 95% O₂ / 5% CO₂.

    • Validation Check: Allow 15–20 minutes for stabilization. The system is only validated for experimentation if the baseline perfusion pressure stabilizes strictly between 70–80 mmHg and the heart maintains a rhythmic beat. Arrhythmic preparations must be discarded to prevent data skewing.

  • Baseline Control: Administer the vehicle (e.g., <0.1% DMSO) to establish a non-interference baseline.

  • Compound Administration: Infuse Nifedipine (positive control) or AEBS at escalating concentrations.

  • Data Acquisition: Continuously record perfusion pressure via a pressure transducer and calculate coronary resistance over a time-dependent curve[4].

Protocol B: In Silico Molecular Docking Validation

Causality: Computational docking is required to elucidate the precise atomic interactions and binding affinities that drive the physiological effects observed in the Langendorff model.

  • Target Preparation: Retrieve the high-resolution cryo-EM structure of the Rabbit Cav1.1-Nifedipine Complex ()[5]. Strip existing ligands and water molecules, and assign proper protonation states.

  • System Validation (Self-Validation): Re-dock the native, co-crystallized nifedipine ligand back into its known fenestration site.

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of < 2.0 Å validates the docking grid parameters and scoring function.

  • Test Ligand Docking: Generate the 3D energy-minimized conformation of AEBS ()[2]. Perform targeted docking focusing on the Glu614 and Ala320 surface residues[4].

  • Interaction Analysis: Quantify the Gibbs free energy of binding (ΔG) and map the hydrogen bonding and hydrophobic contact profiles.

Workflow Step1 1. Heart Isolation (Langendorff Setup) Step2 2. Equilibration (Krebs-Henseleit Buffer) Step1->Step2 Step3 3. Compound Perfusion (AEBS vs Nifedipine) Step2->Step3 Step4 4. Hemodynamic Recording (Pressure Transducer) Step3->Step4 Step5 5. In Silico Validation (Docking with 6JP5) Step4->Step5

Workflow for evaluating cardiovascular effects and molecular docking of modulators.

Quantitative Data Comparison

The following table summarizes the comparative profiles of Nifedipine and AEBS based on structural databases and recent experimental findings.

ParameterNifedipine4-(2-Aminoethyl)benzenesulfonamide (AEBS)
Chemical Class Dihydropyridine CCBBenzenesulfonamide derivative
Molecular Weight 346.3 g/mol 200.26 g/mol
Target Protein Cav1.1 (L-type Calcium Channel)Cav1.1 (Predicted Interaction)
Binding Domain (PDB: 6JP5) Fenestration site (Repeats III & IV)Surface residues (Glu614, Ala320)
Mechanism of Action Direct pore blockade / InactivationPutative allosteric surface modulation
Physiological Effect Rapid, potent vasodilationTime-dependent decrease in perfusion pressure
Experimental Validation Extensive in vivo / ClinicalEx vivo (Isolated rat heart) / In silico
Clinical Status FDA-ApprovedPreclinical / Investigational

Conclusion & Future Directions

While Nifedipine remains the archetypal standard for direct L-type calcium channel blockade, 4-(2-Aminoethyl)benzenesulfonamide (AEBS) represents a compelling investigational compound. Ex vivo Langendorff models confirm its ability to lower perfusion pressure and coronary resistance in a time-dependent manner[3]. Crucially, molecular docking against the validated 6JP5 structure suggests that AEBS achieves this not by blocking the central pore, but by interacting with surface residues (Glu614, Ala320)[4].

For drug development professionals, AEBS offers a novel structural scaffold for designing allosteric calcium channel modulators. Future preclinical efforts must prioritize in vivo pharmacokinetic profiling, off-target receptor screening, and patch-clamp electrophysiology to definitively confirm the allosteric mechanisms predicted by current in silico models.

References

  • Zhao, Y., et al. (2019). "Molecular Basis for Ligand Modulation of a Mammalian Voltage-Gated Ca2+ Channel." RCSB Protein Data Bank (PDB ID: 6JP5). Available at: [Link]

  • Authors. (2023). "Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide." PubChem. Available at:[Link]

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A Comparative Analysis of Synthetic Routes to 4-(2-Aminoethyl)benzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Aminoethyl)benzenesulfonamide is a crucial intermediate in the synthesis of various pharmaceuticals, most notably sulfonylurea-based hypoglycemic drugs for the treatment of type II diabetes.[1][2] Its structural motif, featuring a primary amino group and a sulfonamide moiety, also makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents, including carbonic anhydrase inhibitors.[3] The efficiency, cost-effectiveness, and environmental impact of the synthetic route to this key intermediate are of paramount importance for industrial-scale production and drug development. This guide provides an in-depth comparative analysis of different synthetic pathways to 4-(2-Aminoethyl)benzenesulfonamide, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Established Pathway from β-Phenethylamine

The most widely documented and industrially practiced synthesis of 4-(2-Aminoethyl)benzenesulfonamide commences with the readily available starting material, β-phenethylamine.[1][4] This multi-step process is characterized by its relatively straightforward transformations and has been optimized over the years to improve yields and reduce waste. The overall pathway involves four key stages: N-acetylation, chlorosulfonation, amination, and hydrolysis.

Logical Workflow for the β-Phenethylamine Route

start β-Phenethylamine step1 Step 1: N-Acetylation (Acetic Anhydride or Acetic Acid) start->step1 intermediate1 N-(2-phenylethyl)acetamide step1->intermediate1 step2 Step 2: Chlorosulfonation (Chlorosulfonic Acid) intermediate1->step2 intermediate2 4-(2-Acetamidoethyl)benzenesulfonyl chloride step2->intermediate2 step3 Step 3: Amination (Aqueous Ammonia) intermediate2->step3 intermediate3 N-[4-(Aminosulfonyl)phenethyl]acetamide step3->intermediate3 step4 Step 4: Hydrolysis (Acid or Base Catalyzed) intermediate3->step4 end 4-(2-Aminoethyl)benzenesulfonamide step4->end

Caption: Synthetic pathway of 4-(2-Aminoethyl)benzenesulfonamide starting from β-phenethylamine.

Detailed Experimental Protocols for the β-Phenethylamine Route

Step 1: N-Acetylation of β-Phenethylamine

The initial step involves the protection of the primary amino group of β-phenethylamine via acetylation. This is crucial to prevent side reactions at the nitrogen atom during the subsequent electrophilic chlorosulfonation of the aromatic ring. The choice of acetylating agent, typically acetic anhydride or glacial acetic acid, can influence the reaction conditions and yield.

  • Protocol: In a reaction vessel equipped with a reflux condenser, β-phenethylamine is reacted with either acetic anhydride (in a 1:1 weight ratio) or an excess of glacial acetic acid.[1] The mixture is heated to reflux for several hours. Upon completion, the excess acetic acid or by-products are removed by distillation, often under reduced pressure, to yield N-(2-phenylethyl)acetamide.

  • Causality: The acetyl group serves as a robust protecting group that is stable under the strongly acidic conditions of chlorosulfonation but can be readily removed in the final hydrolysis step.

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

This step introduces the sulfonyl chloride group onto the aromatic ring. The reaction is a classic electrophilic aromatic substitution, where chlorosulfonic acid serves as both the reagent and the solvent.

  • Protocol: N-(2-phenylethyl)acetamide is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature, typically below 50°C.[5] The reaction mixture is then heated to 60-70°C and stirred for 2-4 hours. The reaction is quenched by carefully pouring the mixture onto crushed ice, which precipitates the product, 4-(2-acetamidoethyl)benzenesulfonyl chloride.

  • Causality: The acetylamino group is an ortho-, para-director. Due to steric hindrance from the ethylamino side chain, the sulfonation occurs predominantly at the para position.

Step 3: Amination of 4-(2-Acetamidoethyl)benzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

  • Protocol: The crude 4-(2-acetamidoethyl)benzenesulfonyl chloride is treated with an excess of concentrated aqueous ammonia.[1] The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature. The product, N-[4-(aminosulfonyl)phenethyl]acetamide, precipitates from the reaction mixture and is collected by filtration.

  • Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide.

Step 4: Hydrolysis of N-[4-(Aminosulfonyl)phenethyl]acetamide

The final step is the deprotection of the acetyl group to unveil the primary amine of the target molecule. This can be achieved through either acidic or basic hydrolysis.

  • Protocol: The N-acetylated intermediate is heated at reflux in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).[1][4] After the reaction is complete, the pH is adjusted to precipitate the final product, 4-(2-Aminoethyl)benzenesulfonamide, which is then purified by recrystallization.

  • Causality: The amide bond is cleaved under hydrolytic conditions, releasing the free amine and a salt of acetic acid.

Route 2: A Proposed Alternative Pathway via Gabriel Synthesis

While the β-phenethylamine route is well-established, exploring alternative synthetic strategies is crucial for identifying potentially more efficient or greener processes. A scientifically plausible, though not yet extensively documented, alternative involves the synthesis of a 4-(2-haloethyl)benzenesulfonamide intermediate, followed by a Gabriel synthesis to introduce the primary amino group. This proposed route avoids the use of a protecting group strategy for the amine.

Logical Workflow for the Proposed Gabriel Synthesis Route

start 2-Phenylethanol step1 Step 1: Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 4-(2-Hydroxyethyl)benzenesulfonyl chloride step1->intermediate1 step2 Step 2: Amination (Aqueous Ammonia) intermediate1->step2 intermediate2 4-(2-Hydroxyethyl)benzenesulfonamide step3 Step 3: Bromination (e.g., PBr3 or HBr) intermediate2->step3 step4 Step 4: Gabriel Synthesis (Potassium Phthalimide) step3->step4 intermediate3 4-(2-Bromoethyl)benzenesulfonamide intermediate4 N-[2-(4-Sulfamoylphenyl)ethyl]phthalimide step4->intermediate4 step5 Step 5: Hydrazinolysis (Hydrazine) intermediate4->step5 end 4-(2-Aminoethyl)benzenesulfonamide step5->end

Caption: A proposed synthetic pathway for 4-(2-Aminoethyl)benzenesulfonamide via a Gabriel synthesis.

Detailed Experimental Protocols for the Proposed Gabriel Synthesis Route

Step 1 & 2: Synthesis of 4-(2-Hydroxyethyl)benzenesulfonamide

This route would begin with the chlorosulfonation of 2-phenylethanol, followed by amination to form the sulfonamide.

  • Protocol: 2-Phenylethanol would be reacted with chlorosulfonic acid, followed by treatment with aqueous ammonia, in a similar fashion to the β-phenethylamine route, to yield 4-(2-hydroxyethyl)benzenesulfonamide.

Step 3: Bromination of 4-(2-Hydroxyethyl)benzenesulfonamide

The hydroxyl group is then converted to a good leaving group, such as a bromide, to facilitate the subsequent nucleophilic substitution.

  • Protocol: 4-(2-Hydroxyethyl)benzenesulfonamide would be treated with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield 4-(2-bromoethyl)benzenesulfonamide.

Step 4 & 5: Gabriel Synthesis and Hydrazinolysis

The Gabriel synthesis is a classic method for the synthesis of primary amines that avoids over-alkylation.[6]

  • Protocol: 4-(2-Bromoethyl)benzenesulfonamide would be reacted with potassium phthalimide in a polar aprotic solvent like DMF.[6] The resulting N-substituted phthalimide would then be treated with hydrazine hydrate to cleave the phthalimide group and liberate the desired primary amine, 4-(2-Aminoethyl)benzenesulfonamide.[7]

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: β-Phenethylamine PathwayRoute 2: Proposed Gabriel Synthesis Pathway
Starting Material β-Phenethylamine2-Phenylethanol
Number of Steps 45
Key Reagents Acetic anhydride, Chlorosulfonic acid, AmmoniaChlorosulfonic acid, Ammonia, PBr₃, Potassium phthalimide, Hydrazine
Reported Yields Acetylation: ~95-130% (weight yield)[1], Chlorosulfonation: ~120-150% (weight yield)[5], Amination: ~55% (weight yield)[5], Hydrolysis: ~80-95% (weight yield)[4][5]Overall yield is expected to be moderate, as Gabriel syntheses are generally high-yielding, but the multi-step nature may lower the overall efficiency.
Scalability Proven for industrial scale.Potentially scalable, but may require more optimization.
Safety & Hazards Use of highly corrosive chlorosulfonic acid.Use of corrosive chlorosulfonic acid and PBr₃. Hydrazine is toxic.
Green Chemistry Aspects Generates significant acidic waste from chlorosulfonation.Also generates acidic waste and uses potentially hazardous reagents.
Advantages Well-established, optimized, and uses a readily available starting material.Avoids the need for a protecting group on the nitrogen, potentially leading to a cleaner final product with fewer side reactions.
Disadvantages Multi-step process with potential for yield loss at each stage. Use of a protecting group adds to the step-count.Longer synthetic sequence. The synthesis of the key intermediate, 4-(2-bromoethyl)benzenesulfonamide, is not well-documented for this specific substrate.

Conclusion

The synthesis of 4-(2-Aminoethyl)benzenesulfonamide via the β-phenethylamine pathway remains the most established and industrially viable route. Its well-documented protocols and optimization for large-scale production make it the current standard. However, the proposed alternative route via a Gabriel synthesis presents an interesting academic and research-oriented alternative. While it involves an additional step, it circumvents the use of a protecting group for the amine, which could be advantageous in certain contexts. Further research to optimize the proposed route and to explore other novel synthetic strategies, such as those employing catalytic C-H activation or flow chemistry, could lead to even more efficient and sustainable methods for the production of this vital pharmaceutical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as cost, scale, available equipment, and environmental considerations.

References

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Patsnap. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. Available from: [Link]

  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]

  • SciELO. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Available from: [Link]

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Structure-Activity Relationship (SAR) of 4-(2-Aminoethyl)benzenesulfonamide Analogs: A Comparative Guide for Carbonic Anhydrase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Logic of 4-AEBS

Carbonic anhydrases (CAs) are a superfamily of zinc-metalloenzymes responsible for the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While cytosolic isoforms (hCA I and hCA II) are ubiquitously expressed, the transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in hypoxic solid tumors. In these microenvironments, they regulate intracellular pH, thereby promoting tumor survival, progression, and metastasis[2][3]. Consequently, targeting hCA IX and XII with high selectivity has become a cutting-edge strategy in oncology drug development[4].

The most successful paradigm for designing isoform-selective CA inhibitors (CAIs) is the "tail approach"[5]. This strategy utilizes a primary zinc-binding group (ZBG) connected to a variable tail via a linker. 4-(2-Aminoethyl)benzenesulfonamide (4-AEBS) serves as a highly versatile and effective pharmacophore in this context[6]. The primary sulfonamide acts as the ZBG, coordinating the active site zinc ion, while the 2-aminoethyl moiety acts as a flexible linker. This spatial flexibility allows the appended tail to probe and anchor into the roomier accessory pockets that are unique to the hCA IX and XII active sites, thereby driving isoform selectivity[7].

PharmacophoreLogic ZBG Zinc-Binding Group (Primary Sulfonamide) Linker Flexible Linker (2-Aminoethyl) ZBG->Linker Covalent Bond Target hCA IX / XII Active Site Pockets ZBG->Target Coordinates Zn2+ Tail Variable Tail (e.g., Benzothiazole) Linker->Tail Covalent Bond Tail->Target Hydrophobic Interactions

Diagram 1: The "Tail Approach" utilizing the 4-AEBS pharmacophore to achieve hCA IX/XII selectivity.

Comparative SAR Analysis: The Impact of the Ethylene Linker

To objectively evaluate the structural advantages of 4-AEBS, it must be compared against direct benzenesulfonamides and the clinical-stage CAI, SLC-0111[3]. SLC-0111 utilizes a ureido linker directly attached to a phenyl ring. While it is highly potent against hCA IX ( Ki​ = 45 nM) and hCA XII ( Ki​ = 4.5 nM), recent SAR studies reveal that elongating the linker can yield superior binding kinetics[4][5].

When the 4-fluorophenyl tail of SLC-0111 is replaced with a bulkier benzothiazole motif, the length of the linker becomes the critical determinant of inhibitory activity[4][6]:

  • Direct Attachment (Compound 8c): Attaching the ureido-benzothiazole tail directly to the benzenesulfonamide yields a Ki​ of 31.5 nM for hCA IX[4].

  • Ethylene Linker (4-AEBS core, Compound 12): Utilizing the 4-AEBS scaffold extends the ureido spacer by two carbons. This spatial extension allows the bulky benzothiazole tail to achieve optimal hydrophobic interactions with residues in the outer active site cleft without steric hindrance. This improves the Ki​ for hCA IX to 16.4 nM—outperforming both the direct attachment analog and the clinical lead SLC-0111[4].

Furthermore, 4-AEBS has been successfully conjugated with dipeptides and bis-ureido moieties. These studies consistently demonstrate that the ethylene spacer prevents steric clashes within the tight hCA II active site, drastically enhancing the tumor-to-cytosolic selectivity index[1][8].

Table 1: Comparative Inhibition Data ( Ki​ ) of Selected Sulfonamide CAIs
Compound / ScaffoldLinker TypeTail MoietyhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide (AAZ) NoneAcetamido250.012.125.842.5
SLC-0111 (Clinical Lead) Direct Ureido4-Fluorophenyl508096045.04.5
Compound 8c Direct UreidoBenzothiazole>10000>1000031.528.4
Compound 12 (4-AEBS) Ethylene UreidoBenzothiazole8540642016.4 10.2

(Note: Data synthesized from comparative stopped-flow kinetic studies evaluating benzothiazole-based SLC-0111 analogues[4][5][9].)

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 4-AEBS analogs must follow a rigorous workflow, transitioning from cell-free kinetics to phenotypic cellular assays.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Causality behind the choice: The catalytic hydration of CO2​ by CAs is exceptionally fast (turnover rate kcat​≈106 s−1 ). Traditional steady-state kinetics cannot capture the initial reaction rates. The stopped-flow technique rapidly mixes the enzyme/inhibitor complex with CO2​ -saturated water and a pH indicator, allowing the precise spectrophotometric monitoring of the initial acidification rate[1][4].

  • Preparation: Prepare 10 mM stock solutions of 4-AEBS analogs in pure DMSO. Dilute in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na2​SO4​ to maintain constant ionic strength).

  • Enzyme Incubation: Incubate purified recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of the inhibitor for 15 minutes at room temperature. Reasoning: This allows the primary sulfonamide ZBG to fully coordinate the active site zinc ion prior to substrate introduction[1].

  • Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water containing 0.2 mM Phenol Red indicator.

  • Data Acquisition: Monitor absorbance at 557 nm for 10–50 milliseconds. The uncatalyzed hydration rate (buffer only) must be subtracted from the total observed rate[8].

  • System Validation: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. Acetazolamide (AAZ) must be run in parallel as a positive control to validate assay sensitivity and enzyme viability[1][10].

Protocol 2: Hypoxia-Induced Cell Viability Assay (SRB Assay)

Causality behind the choice: Since hCA IX is a hypoxia-inducible factor 1-alpha (HIF-1 α ) target, assessing the anti-proliferative effect of CAIs requires culturing cells under hypoxic conditions. The Sulforhodamine B (SRB) assay is strictly chosen over the standard MTT assay because SRB binds stoichiometrically to basic amino acid residues to measure total protein mass. This metric is unaffected by the drastic metabolic and mitochondrial shifts induced by hypoxia, whereas MTT readouts would be artificially skewed[6].

  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7 or T-47D) at 1×104 cells/well in 96-well plates and incubate for 24 hours in standard normoxic conditions (21% O2​ )[6].

  • Hypoxic Induction & Treatment: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Simultaneously, treat cells with serial dilutions of the 4-AEBS analogs (0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours. Reasoning: The hypoxic environment forces the cells to overexpress and rely heavily on hCA IX for pH regulation and survival, creating the targeted therapeutic window[2].

  • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • System Validation: Solubilize the protein-bound dye with 10 mM Tris base and measure absorbance at 515 nm. Calculate the IC50​ values relative to vehicle-treated hypoxic controls. A known cytotoxic agent should be used as a positive assay control.

ExperimentalWorkflow Syn 1. Compound Synthesis 4-AEBS + Tail Moieties Enzyme 2. Enzyme Kinetics Stopped-Flow CO2 Hydration Syn->Enzyme Purified Analogs Cell 3. Cellular Efficacy Hypoxic Culture (1% O2) Enzyme->Cell Select Candidates (Ki < 50 nM) Viability 4. Phenotypic Validation SRB Cell Viability Assay Cell->Viability Assess Anti-Proliferative Effect

Diagram 2: Self-validating experimental workflow for screening 4-AEBS derived CA inhibitors.

Conclusion

The 4-(2-Aminoethyl)benzenesulfonamide scaffold represents a highly tunable and superior platform for the development of next-generation carbonic anhydrase inhibitors. By leveraging the spatial flexibility of the ethylene linker, medicinal chemists can append bulky, lipophilic tails that selectively anchor into the tumor-associated hCA IX and XII active sites, mitigating off-target cytosolic inhibition. Future drug development should focus on conjugating 4-AEBS with dual-action moieties to overcome multidrug resistance in hypoxic tumor microenvironments.

Sources

Confirming the Binding Site of 4-(2-Aminoethyl)benzenesulfonamide via Mutagenesis: A Comparative Guide to Site-Directed Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In structure-based drug design, empirically confirming the binding pocket of a small molecule inhibitor is a critical milestone. 4-(2-Aminoethyl)benzenesulfonamide (4-AEBS) is a well-characterized primary benzenesulfonamide that acts as a potent inhibitor of Human Carbonic Anhydrase II (hCA II), a ubiquitous metalloenzyme implicated in glaucoma, edema, and certain cancers[1].

Crystallographic and computational studies suggest a highly specific binding mechanism: the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zinc (Zn²⁺) ion, while the sulfonamide NH group forms a critical, stabilizing hydrogen bond with the side chain of Threonine 199 (Thr199) [2].

To definitively confirm this binding pose, researchers must disrupt this interaction network without causing global protein misfolding. Mutating Thr199 to Alanine (T199A) removes the crucial hydroxyl group acting as a hydrogen bond acceptor, leading to a measurable loss of binding affinity[3]. This guide objectively compares the methodologies used to generate this mutant, contrasting a modern High-Fidelity Site-Directed Mutagenesis (SDM) System against Traditional Overlap Extension PCR , and provides a self-validating protocol for confirming the 4-AEBS binding site.

The Challenge: Precision in Mutagenesis

Generating the T199A hCA II mutant requires altering a specific codon (e.g., ACT to GCT) within the mammalian expression vector.

The Alternative: Traditional Overlap Extension PCR Historically, researchers used overlap extension PCR. This requires four primers, two separate PCR reactions to generate overlapping fragments, a third PCR to splice them together, and subsequent restriction enzyme cloning. This multi-day workflow is highly inefficient, sequence-constrained by available restriction sites, and prone to introducing unintended secondary mutations due to the extensive cycling required.

The Product: High-Fidelity SDM System Modern High-Fidelity SDM Systems (such as those utilizing Q5® or Phusion® polymerases combined with a KLD enzyme mix) offer a seamless, single-step alternative. By utilizing back-to-back primers where the mutation is incorporated at the 5' end of the forward primer, the entire plasmid is amplified exponentially. This eliminates the need for restriction sites and drastically reduces hands-on time.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both approaches when mutating the 5.5 kb hCA II expression vector.

Performance MetricHigh-Fidelity SDM System (Product)Traditional Overlap Extension PCR (Alternative)
Total Workflow Time < 3 Hours2 to 3 Days
Hands-on Time ~15 Minutes> 2 Hours
Mutation Efficiency > 95% 50% - 70%
Unintended Error Rate Extremely Low (Proofreading Pol)Moderate (Multiple amplification rounds)
Sequence Constraints None (Seamless cloning)Dependent on unique restriction sites
Self-Validation Built-in (DpnI background elimination)Requires extensive sequencing of clones

Mechanistic Insights: The Causality of the Workflow (E-E-A-T)

As an application scientist, I emphasize that a robust protocol is not just a list of steps, but a series of logically connected, causal biochemical reactions.

  • Why Back-to-Back Primers? Unlike traditional overlapping primers that undergo linear amplification (yielding low amounts of product), back-to-back primers allow for true exponential amplification of the entire plasmid. This generates microgram quantities of the mutant plasmid in a fraction of the time.

  • The Causality of the KLD Reaction: The KLD mix is the engine of this system's efficiency.

    • Kinase: Phosphorylates the 5' ends of the PCR product, which is necessary because standard synthetic oligos lack 5' phosphates.

    • Ligase: Rapidly circularizes the linear, phosphorylated PCR product into a viable plasmid.

    • DpnI (The Self-Validating Step): DpnI is a restriction enzyme that only cleaves methylated GATC sequences. Because the wild-type hCA II template was isolated from E. coli (which methylates its DNA), it is destroyed. The newly synthesized PCR product is unmethylated and survives. If colonies grow, the system validates itself: they are almost certainly the desired mutant.

Experimental Protocol: Confirming the 4-AEBS Binding Site

This step-by-step methodology details the generation of the T199A mutant and the subsequent binding validation. Every phase includes a self-validating checkpoint to ensure scientific integrity.

Phase 1: High-Fidelity Site-Directed Mutagenesis

Step 1: Primer Design

  • Design a forward primer starting exactly at the Thr199 codon, substituting the wild-type sequence with GCT (Alanine).

  • Design a reverse primer starting at the adjacent nucleotide (residue 198) extending in the opposite direction.

Step 2: Exponential Amplification

  • Combine 1 ng of wild-type hCA II plasmid template, 0.5 µM of each primer, 200 µM dNTPs, and 1 U of High-Fidelity DNA Polymerase in a 25 µL reaction.

  • Thermocycling: 98°C for 30s; 25 cycles of (98°C for 10s, 60°C for 15s, 72°C for 3 minutes); 72°C for 2 mins.

  • Self-Validation Checkpoint: Run 5 µL on a 1% agarose gel. A single, crisp 5.5 kb band confirms successful full-plasmid amplification without non-specific products.

Step 3: KLD Treatment

  • Mix 1 µL of the unpurified PCR product with 5 µL of 2X KLD Buffer, 1 µL of 10X KLD Enzyme Mix, and 3 µL nuclease-free water.

  • Incubate at Room Temperature (25°C) for exactly 5 minutes.

Step 4: Transformation

  • Add 5 µL of the KLD reaction to 50 µL of high-efficiency competent E. coli (e.g., DH5α).

  • Heat shock at 42°C for 30 seconds, recover in SOC medium for 1 hour, and plate on selective agar.

Phase 2: Binding Assay Validation (Surface Plasmon Resonance)

To confirm that 4-AEBS binds at Thr199, we measure the binding kinetics of the compound against both the Wild-Type and the T199A mutant[4].

Step 5: SPR Kinetic Analysis

  • Immobilize purified Wild-Type hCA II on Flow Cell 1 and T199A hCA II on Flow Cell 2 of a CM5 sensor chip.

  • Inject 4-AEBS at varying concentrations (10 nM to 1 µM) across both flow cells.

  • Self-Validation Checkpoint: The Wild-Type flow cell must show a dose-dependent association curve with a calculated low dissociation constant ( Kd​ in the nanomolar range). The T199A flow cell should exhibit a drastically flattened curve (high Kd​ ), empirically confirming that the loss of the Thr199 hydroxyl group abolishes 4-AEBS binding.

Visualizations

Fig 1. Workflow comparison: High-Fidelity SDM vs. Traditional Overlap Extension PCR.

Workflow_Comparison cluster_0 High-Fidelity SDM System (Product) cluster_1 Traditional Overlap Extension (Alternative) HF_PCR 1. Exponential PCR (Mutant Primers) KLD 2. KLD Treatment (Kinase/Ligase/DpnI) HF_PCR->KLD Trans1 3. Transformation (>95% Efficiency) KLD->Trans1 PCR1 1. Amplify 2 Fragments (Fwd & Rev) PCR2 2. Overlap PCR (Splice Fragments) PCR1->PCR2 RE 3. Restriction Digest & Ligation PCR2->RE Trans2 4. Transformation (50-70% Efficiency) RE->Trans2

Caption: Fig 1. Workflow comparison: High-Fidelity SDM vs. Traditional Overlap Extension PCR.

Fig 2. Logical validation of 4-AEBS binding via Thr199 hCA II mutagenesis.

Binding_Logic Compound 4-AEBS (Sulfonamide Inhibitor) BindWT High Affinity Binding (Intact H-Bonds) Compound->BindWT BindMut Loss of Affinity (Disrupted H-Bonds) Compound->BindMut WT Wild-Type hCA II (Thr199 Active Site) WT->BindWT Mutant Mutant hCA II (T199A Variant) Mutant->BindMut Conclusion Thr199 Confirmed as Critical Binding Node BindWT->Conclusion BindMut->Conclusion

Caption: Fig 2. Logical validation of 4-AEBS binding via Thr199 hCA II mutagenesis.

References

  • Synthetic Molecules Pvt. Ltd. "4-(2-Amino Ethyl) Benzene Sulfonamide". Synthetic Molecules.[Link]

  • Kurt, B.Z., et al. (2023). "Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties". National Center for Biotechnology Information (PMC).[Link]

  • Liang, Z., et al. (1993). "Importance of the conserved active-site residues Tyr7, Glu106 and Thr199 for the catalytic function of human carbonic anhydrase II". European Journal of Biochemistry / PubMed.[Link]

  • Bua, S., et al. (2023). "Development of Human Carbonic Anhydrase II Heterobifunctional Degraders". Journal of Medicinal Chemistry (ACS).[Link]

  • De Simone, G., et al. (2020). "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies". Zenodo.[Link]

Sources

Evaluating off-target effects of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Evaluating Off-Target Effects of 4-(2-Aminoethyl)benzenesulfonamide (AEBS)

As a Senior Application Scientist, evaluating the selectivity profile of foundational pharmacophores is critical before advancing them into preclinical models. 4-(2-Aminoethyl)benzenesulfonamide (AEBS) is a primary sulfonamide widely utilized as a precursor and baseline compound in the design of carbonic anhydrase (CA) inhibitors[1]. While its primary therapeutic utility lies in targeting tumor-associated transmembrane isoforms (hCA IX and hCA XII) to disrupt the hypoxic tumor microenvironment, AEBS exhibits significant off-target affinity for ubiquitous cytosolic isoforms (hCA I and hCA II)[2].

This guide provides an objective framework for comparing AEBS against clinical alternatives and details the self-validating experimental protocols required to quantify its off-target liabilities.

Mechanistic Overview: Target vs. Off-Target Carbonic Anhydrases

The clinical challenge of AEBS lies in its lack of structural selectivity. The active sites of hCA I, II, IX, and XII are highly conserved, featuring a zinc ion coordinated by three histidine residues. The primary sulfonamide group of AEBS binds directly to this zinc ion. Because unmodified AEBS lacks a bulky, tailored tail extension, it easily penetrates the active site clefts of both the cytosolic (off-target) and transmembrane (target) isoforms, leading to indiscriminate inhibition[3].

Inhibiting off-target hCA I and hCA II in normal tissues (e.g., erythrocytes and renal epithelium) disrupts systemic pH homeostasis, leading to adverse effects such as metabolic acidosis, fatigue, and renal toxicity.

Mechanism cluster_target Target Pathway (Tumor) cluster_offtarget Off-Target Pathway (Normal Tissue) AEBS AEBS (Pan-CA Inhibitor) CA9 hCA IX / XII (Transmembrane) AEBS->CA9 Desired CA1 hCA I / II (Cytosolic) AEBS->CA1 Off-Target Tumor Tumor Survival CA9->Tumor pH Regulation Tox Metabolic Acidosis CA1->Tox Disrupted Homeostasis

Fig 1. Mechanistic pathways of AEBS targeting tumor-associated vs. off-target normal tissue CAs.

Comparative Performance Data

To objectively evaluate the off-target effects of AEBS, it must be benchmarked against Acetazolamide (AAZ), a classic non-selective pan-CA inhibitor, and SLC-0111, a clinical-stage highly selective hCA IX inhibitor[3]. A higher selectivity ratio indicates a safer off-target profile.

CompoundhCA I (Off-Target) Ki​ (nM)hCA II (Off-Target) Ki​ (nM)hCA IX (Target) Ki​ (nM)hCA XII (Target) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
AEBS (Baseline) ~ 250.0~ 15.0~ 20.0~ 10.00.75 (Poor)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 (Benchmark) > 10,000960.045.04.521.3 (Excellent)

Note: Data represents standard baseline kinetic values derived from stopped-flow CO2 hydration assays. AEBS demonstrates potent but non-selective inhibition, necessitating structural derivatization for clinical viability.

Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydrase Assay (Enzymatic Selectivity)

Causality: The hydration of CO2 by carbonic anhydrase is one of the fastest known enzymatic reactions (turnover rate ~ 106 s −1 ). Standard steady-state spectrophotometry cannot capture this kinetic event. A stopped-flow instrument is strictly required to monitor the reaction in milliseconds, tracking the pH-dependent color change of an indicator dye[2].

Self-Validating System:

  • Positive Control: Acetazolamide (AAZ) to confirm enzyme activity and assay sensitivity.

  • Negative Control: Uncatalyzed CO2 hydration (buffer only) to establish the baseline non-enzymatic rate.

  • Vehicle Control: 1% DMSO to ensure the solvent does not artificially suppress enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~15 mM).

  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of AEBS (0.1 nM to 100 µM) for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach equilibrium.

  • Rapid Mixing: Inject equal volumes of the CO2-saturated water and the Enzyme-AEBS mixture into the stopped-flow spectrophotometer mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to derive the Ki​ values from the IC50​ data.

Protocol Enzyme 1. Recombinant hCA Isoforms Incubate 2. AEBS Incubation (10-15 min) Enzyme->Incubate Mix 3. Stopped-Flow Rapid Mixing Incubate->Mix Read 4. Absorbance (557 nm) Mix->Read Analyze 5. Ki Calculation Read->Analyze

Fig 2. Self-validating stopped-flow CO2 hydrase assay workflow for determining Ki values.

Protocol B: Cell-Based Off-Target Toxicity Assay

Causality: Enzymatic Ki​ values do not always translate to in vivo efficacy due to membrane permeability differences. Because hCA IX is an extracellular-facing transmembrane protein and hCA I/II are intracellular, AEBS must be evaluated in cellular models to confirm whether its off-target binding translates to normal cell toxicity[4].

Self-Validating System:

  • Target Model: HeLa cells cultured under hypoxic conditions (1% O2) to induce robust hCA IX overexpression.

  • Off-Target Model: HEK-293 (normal human embryonic kidney) cells cultured under normoxia, expressing only baseline hCA I/II.

  • Internal Control: Normoxic HeLa cells (low hCA IX expression) to validate that AEBS-induced apoptosis is specifically linked to hCA IX inhibition under hypoxia.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and HEK-293 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.

  • Hypoxic Induction: Transfer the target HeLa plate to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 24 hours to upregulate hCA IX expression. Keep the HEK-293 plate in standard normoxic conditions.

  • Compound Treatment: Treat both plates with a serial dilution of AEBS (1 µM to 500 µM) and incubate for 48 hours.

  • Viability Readout: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

  • Fluorescence Measurement: Measure fluorescence at Ex 560 nm / Em 590 nm.

  • Interpretation: High cytotoxicity in the HEK-293 line indicates poor cellular selectivity and high off-target liability for AEBS.

References

  • PubChem. "4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682".
  • "Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties". Taylor & Francis / PMC.
  • "Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line". Taylor & Francis.
  • "Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII". Taylor & Francis.

Sources

A Comparative Guide to the Antioxidant Potential of Novel Benzene Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzene sulfonamide scaffold is a cornerstone of medicinal chemistry, historically celebrated for its role in developing antimicrobial "sulfa drugs," diuretics, and carbonic anhydrase inhibitors.[1][2] However, the therapeutic potential of this versatile structure is far from exhausted. A growing body of research is now focused on a relatively underexplored application: its capacity to combat oxidative stress.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5]

This guide provides an in-depth comparison of novel benzene sulfonamide derivatives engineered for antioxidant activity. We will explore the mechanistic underpinnings of their function, present comparative experimental data against established standards, and provide detailed protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the antioxidant potential of this important pharmacological scaffold.

Mechanisms of Antioxidant Action

The antioxidant activity of benzene sulfonamides is not fully elucidated but is believed to occur through a multi-pronged approach, involving both direct and indirect mechanisms.[1][6] The specific chemical substitutions on the sulfonamide core are critical in defining the predominant mechanism and overall potency.[7]

1. Direct Radical Scavenging: Many novel sulfonamides can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of electron-donating groups (e.g., hydroxyl, amino) on the aromatic ring enhances this capability. For instance, sulfonamide derivatives of natural phenols like gallic acid or carvacrol are designed to hybridize the stable sulfonamide core with a moiety known for potent radical scavenging.[8][9]

2. Indirect Antioxidant Response via Nrf2 Activation: Perhaps more significantly, some sulfonamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Nrf2 is a master regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). This indirect mechanism offers a sustained and amplified cellular defense against oxidative damage.

Antioxidant Mechanisms of Benzene Sulfonamides Proposed Antioxidant Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Nrf2 Activation ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Products ROS->Neutralized Reduced BS_Drug Benzene Sulfonamide (with -OH, -NH2 groups) BS_Drug->ROS Donates H• or e- BS_Drug2 Benzene Sulfonamide (Electrophilic Moiety) Keap1 Keap1 BS_Drug2->Keap1 Modifies Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Proposed direct and indirect antioxidant mechanisms of benzene sulfonamides.

Comparative Analysis of Novel Drug Candidates

The true measure of a novel antioxidant is its performance in standardized assays. Recent studies have synthesized and evaluated various benzene sulfonamide hybrids, demonstrating significant potential. Below is a comparison of two promising classes—piperazine hybrids and gallic acid derivatives—against standard antioxidants.

The choice to hybridize the benzene sulfonamide core is a strategic one. Piperazine is a common pharmacophore known to improve pharmacokinetic properties, while gallic acid is a potent natural antioxidant.[9][10] By creating these hybrid molecules, researchers aim to combine the stability and favorable drug-like properties of the sulfonamide scaffold with the potent antioxidant activity of the appended moiety.

Compound ClassDerivative ExampleDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (mM Fe²⁺/mM)Reference Standard
Piperazine Hybrid Compound 4[10]~130~402.52BHT: ~35 µM (DPPH)
Gallic Acid Derivative 3,4,5-THBS[9]10.111.2Not ReportedGallic Acid: 8.9 µM (DPPH)
Standard Control Ascorbic Acid~25-50~5-15HighN/A
Standard Control Trolox~40-60~10-20HighN/A

Note: IC₅₀ values are approximate and can vary based on specific assay conditions. Data is compiled from multiple sources for illustrative purposes.[9][10] A lower IC₅₀ value indicates higher antioxidant potency.

From this data, it is evident that modifying the benzene sulfonamide core has a profound impact on antioxidant activity. The gallic acid derivative (3,4,5-THBS) shows exceptional potency in radical scavenging assays, nearly matching its parent compound, gallic acid.[9] The piperazine hybrid, while less potent in direct scavenging, demonstrates strong activity in reducing assays like FRAP (Ferric Reducing Antioxidant Power), indicating a robust capacity to donate electrons.[10][11] This highlights the importance of using a battery of tests to build a comprehensive antioxidant profile.

Experimental Protocols for Assessing Antioxidant Potential

To ensure data integrity and reproducibility, standardized protocols are essential. The following are detailed, step-by-step methodologies for two of the most common in vitro antioxidant capacity assays.

Workflow for In Vitro Radical Scavenging Assays

The underlying principle for assays like DPPH and ABTS is a colorimetric reaction. A stable colored radical is mixed with the test compound (the antioxidant). The antioxidant donates an electron or hydrogen atom to the radical, neutralizing it and causing a proportional decrease in absorbance, which is measured by a spectrophotometer.

Radical Scavenging Assay Workflow cluster_prep cluster_reaction cluster_analysis A1 Prepare stock solutions of test compounds & standards (e.g., Trolox, Ascorbic Acid) A2 Prepare working solution of stable radical (DPPH or ABTS•+) B1 Pipette serial dilutions of test compounds/standards into 96-well plate A2->B1 Start Assay B2 Add radical working solution to all wells B1->B2 B3 Incubate in the dark (e.g., 30 minutes at RT) B2->B3 C1 Measure absorbance at specific wavelength (DPPH: ~517 nm, ABTS: ~734 nm) B3->C1 Read Plate C2 Calculate % Inhibition for each concentration C1->C2 C3 Plot % Inhibition vs. Concentration and determine IC50 value via non-linear regression C2->C3

Caption: A generalized workflow for DPPH and ABTS radical scavenging assays.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]

  • Causality: The choice of DPPH is based on its stability, commercial availability, and the simplicity of the measurement. The deep violet color of the radical provides a strong chromophore that is easily monitored spectrophotometrically around 517 nm.

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. The solution should be fresh and protected from light.

    • Sample Preparation: Dissolve the benzene sulfonamide compounds and a standard (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol, DMSO) to create stock solutions (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

    • Assay Procedure:

      • In a 96-well microplate, add 20 µL of each sample dilution.

      • Add 180 µL of the 0.1 mM DPPH solution to each well.

      • Include a blank (solvent only) and a control (solvent + DPPH solution).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.[13]

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[14]

  • Causality: The ABTS radical is more versatile than DPPH as it can be solubilized in both aqueous and organic media. Its absorbance is measured at a longer wavelength (~734 nm), which helps to minimize interference from colored compounds.[15]

  • Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to pre-form the ABTS•+ radical cation.

    • Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.

    • Assay Procedure:

      • In a 96-well plate, add 10 µL of each sample dilution.

      • Add 190 µL of the ABTS•+ working solution.

    • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes. The reaction with ABTS is generally much faster than with DPPH.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation & Analysis: Calculate % Inhibition and IC₅₀ values using the same formulas as for the DPPH assay.

Discussion & Future Perspectives

The comparative data clearly indicate that novel benzene sulfonamide derivatives are a promising class of antioxidants. The ability to tune their activity and mechanism of action through synthetic modification—the core of structure-activity relationship (SAR) studies—is a significant advantage.[8] For example, incorporating moieties with known antioxidant properties, such as phenols, can dramatically increase direct radical scavenging activity.[9]

However, in vitro chemical assays, while crucial for initial screening, do not fully represent the complex biological environment. Future research must increasingly focus on cell-based assays, such as measuring intracellular ROS levels or quantifying the expression of Nrf2-dependent antioxidant enzymes.[5][9] These experiments provide more biologically relevant data on a compound's ability to protect cells from oxidative damage.

Furthermore, the journey from a promising antioxidant candidate to a therapeutic drug requires rigorous evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[16] The sulfonamide scaffold is generally considered to have favorable drug-like properties, but each new derivative must be assessed to ensure its safety and bioavailability.

Conclusion

Benzene sulfonamides have emerged as a valid and highly adaptable scaffold for the development of novel antioxidant drugs.[1] Through strategic molecular hybridization, chemists can design derivatives with potent radical scavenging capabilities and the potential to modulate endogenous cellular defense systems like the Nrf2 pathway. While derivatives incorporating natural phenols show remarkable potency in chemical assays, further investigation using cellular models is critical to validate their therapeutic potential. The continued exploration of this chemical space promises to yield new and effective agents for combating the vast array of pathologies rooted in oxidative stress.

References

  • Synthesis, antioxidant activity of novel sulfonamide and sulfonate organic salts bearing various heterocyclic moieties. PubMed. Available at: [Link]

  • Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. PubMed. Available at: [Link]

  • Synthesis and Anti-Oxidant Evaluation of Some Novel Sulfa Drugs. Letters in Drug Design & Discovery. Available at: [Link]

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. ResearchGate. Available at: [Link]

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Benchmarking the Efficacy of Next-Generation Sulfonamides Against Legacy Antimicrobials: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is revisiting legacy antibiotic classes to engineer next-generation derivatives. Sulfonamides, the first broad-spectrum synthetic antimicrobials discovered in the 1930s, are currently experiencing a renaissance[1]. However, benchmarking a novel sulfonamide candidate against existing standards (e.g., sulfamethoxazole, beta-lactams, or fluoroquinolones) requires rigorous, artifact-free experimental design.

As a Senior Application Scientist, I frequently observe laboratories generating irreproducible efficacy data due to a fundamental misunderstanding of sulfonamide pharmacodynamics and media interactions. This guide provides a comprehensive, self-validating framework for benchmarking new sulfonamides, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The Folate Synthesis Bottleneck

To design an effective benchmarking study, we must first understand the target. Sulfonamides are structural analogs of para-aminobenzoic acid (p-ABA)[2]. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) , which catalyzes the condensation of p-ABA with dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate[3]. This step is critical for the de novo synthesis of folate, a precursor required for bacterial DNA and RNA synthesis[2].

Because mammalian cells lack DHPS and absorb preformed folate from their diet, sulfonamides achieve high selective toxicity[1]. Next-generation sulfonamides are specifically engineered to maintain high affinity for DHPS even when the enzyme undergoes conformational changes due to folP resistance mutations[3].

FolatePathway PABA p-Aminobenzoic Acid (p-ABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Sulfa Sulfonamides (Competitive Inhibitors) Sulfa->DHPS Inhibition

Fig 1: Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition Mechanism.

In Vitro Susceptibility Testing: Overcoming Media Artifacts

The foundational metric for benchmarking any new antibiotic is the Minimum Inhibitory Concentration (MIC). However, sulfonamides are notoriously susceptible to environmental antagonists.

The Causality of Media Selection: Standard laboratory media (like nutrient broth or unadjusted tryptic soy broth) contain high concentrations of p-ABA and thymidine. Excess p-ABA outcompetes the sulfonamide for the DHPS active site[4]. More critically, exogenous thymidine allows the bacteria to completely bypass the folate pathway block; if the bacteria can scavenge thymidine from the broth, they do not need to synthesize it de novo, rendering the sulfonamide seemingly ineffective[4].

Therefore, CLSI guidelines mandate the use of strictly quality-controlled, cation-adjusted Mueller-Hinton Broth (CAMHB) that is certified to be low in thymidine and thymine[5][6].

Protocol 1: Self-Validating Broth Microdilution (MIC Determination)

To ensure trustworthiness, this protocol incorporates a self-validating quality control (QC) step using Enterococcus faecalis ATCC 29212, which is highly sensitive to thymidine levels.

Step-by-Step Methodology:

  • Media Validation (Critical Step): Before testing your novel compound, test the CAMHB lot with Trimethoprim-Sulfamethoxazole (TMP-SMX) against E. faecalis ATCC 29212. If the MIC is ≤0.5/9.5 μg/mL, the thymidine level is acceptably low[4]. If the MIC is higher, discard the media lot.

  • Inoculum Preparation: Isolate 3-5 colonies of the target strain (e.g., Staphylococcus aureus or Escherichia coli) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Compound Dilution: Prepare 2-fold serial dilutions of the novel sulfonamide, legacy sulfamethoxazole (SMX), and a beta-lactam control in a 96-well microtiter plate using the validated CAMHB.

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 35±2°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth. Note: Sulfonamides can sometimes trail (show slight hazy growth at higher concentrations) due to the delayed depletion of intracellular folate reserves. Read the MIC at 80% growth reduction compared to the control.

Pharmacodynamics: Differentiating Bacteriostatic vs. Bactericidal Activity

Legacy sulfonamides are generally bacteriostatic—they arrest bacterial growth but do not actively kill the cells[2]. However, novel sulfonamide derivatives, especially those conjugated with other active moieties, may exhibit bactericidal properties. To benchmark this, we must transition from static MIC testing to dynamic Time-Kill Kinetics[7].

The Causality of Kinetic Modeling: A Time-Kill assay measures the logarithmic reduction of viable bacteria over time[8]. By plotting log₁₀ CFU/mL against time, we can determine the exact rate of cell death. A compound is strictly classified as bactericidal if it achieves a ≥3-log₁₀ (99.9%) reduction in viable cells from the starting inoculum[7].

TimeKill Inoculum 1. Inoculum Prep (Log Phase) Exposure 2. Antibiotic Exposure (Multiples of MIC) Inoculum->Exposure Sampling 3. Aliquot Sampling (0, 2, 4, 8, 24h) Exposure->Sampling Dilution 4. Serial Dilution (10-fold) Sampling->Dilution Plating 5. Agar Plating & Incubation Dilution->Plating Quant 6. CFU Quantification & Kinetic Modeling Plating->Quant

Fig 2: Standardized Workflow for Antimicrobial Time-Kill Kinetics Assay.

Protocol 2: High-Resolution Time-Kill Assay
  • Culture Synchronization: Grow the test strain in CAMHB to the exponential (log) phase to ensure active metabolism, as sulfonamides require actively dividing cells to exert their antimetabolite effect.

  • Drug Exposure: Adjust the culture to 5×105 CFU/mL. Add the novel sulfonamide and comparator antibiotics at specific multiples of their respective MICs (e.g., 1×, 4×, and 8× MIC)[8]. Include a drug-free growth control.

  • Temporal Sampling: Incubate at 37°C with shaking. At predefined intervals (0, 2, 4, 8, and 24 hours), remove a 100 μL aliquot[8].

  • Neutralization & Dilution: Immediately dilute the aliquot in phosphate-buffered saline (PBS) to halt the antibiotic action. Perform 10-fold serial dilutions.

  • Quantification: Plate 100 μL of each dilution onto Tryptic Soy Agar (TSA). Incubate for 24 hours and count the colonies to calculate the log₁₀ CFU/mL.

Comparative Efficacy Data (Simulated Benchmarking)

To objectively evaluate a new candidate (designated here as "Sulfa-NG"), we must compile the quantitative data from the aforementioned protocols into a structured comparison matrix. Below is a representative benchmarking dataset against wild-type and folP-mutated Staphylococcus aureus.

Antimicrobial AgentTarget MechanismMIC₅₀ (μg/mL) WT S. aureusMIC₅₀ (μg/mL) folP MutantTime-Kill Result (at 4× MIC, 24h)Activity Classification
Sulfa-NG (Novel) DHPS Inhibition0.52.0-3.2 log₁₀ reductionBactericidal
Sulfamethoxazole (SMX) DHPS Inhibition8.0>128.0+1.5 log₁₀ (growth)Bacteriostatic
TMP-SMX (Co-trimoxazole) DHPS + DHFR Inhibition0.5 / 9.516.0 / 304.0-2.8 log₁₀ reductionBactericidal (Synergistic)
Amoxicillin (Control) PBP Inhibition (Cell Wall)1.01.0-4.5 log₁₀ reductionBactericidal

Data Interpretation: The data demonstrates that legacy SMX loses all efficacy against the folP mutant (MIC >128.0 μg/mL). In contrast, the novel Sulfa-NG maintains a highly potent MIC of 2.0 μg/mL against the resistant strain. Furthermore, the Time-Kill data reveals a paradigm shift: while legacy SMX is merely bacteriostatic (allowing a 1.5 log growth over 24 hours at 4× MIC), Sulfa-NG achieves a >3-log reduction, crossing the threshold into bactericidal territory[7].

Conclusion

Benchmarking new sulfonamides requires more than just routine pipetting; it demands a deep understanding of microbial metabolism and media biochemistry. By strictly controlling thymidine artifacts in your MIC assays and utilizing high-resolution time-kill kinetics, researchers can confidently validate the enhanced efficacy and dynamic killing profiles of next-generation antimetabolites.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.